molecular formula C10H14O6 B168369 Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate CAS No. 116280-23-0

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

Numéro de catalogue: B168369
Numéro CAS: 116280-23-0
Poids moléculaire: 230.21 g/mol
Clé InChI: CSRWUEBGICZSEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, also known as Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, is a useful research compound. Its molecular formula is C10H14O6 and its molecular weight is 230.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl 2-methylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-4-14-8(11)6-16-10(13)7(3)9(12)15-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRWUEBGICZSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148184-12-7
Record name Propanedioic acid, 2-methylene-, 1-(2-ethoxy-2-oxoethyl) 3-ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148184-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601335531
Record name 2-Ethoxy-2-oxoethyl ethyl methylidenepropanedioate
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Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116280-23-0
Record name 2-Ethoxy-2-oxoethyl ethyl methylidenepropanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-2-oxoethyl ethyl methylenemalonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.251.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

In-Depth Technical Guide: Ethyl Ethoxycarbonylmethyl 2-Methylidenepropanedioate – Molecular Weight, Exact Mass, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in macromolecular chemistry and high-resolution mass spectrometry (HRMS), I frequently encounter the critical need to bridge the gap between theoretical physicochemical properties and practical laboratory workflows. Ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate (also known as 1-(2-ethoxy-2-oxoethyl) 3-ethyl 2-methylenemalonate) is a highly reactive 1,1-disubstituted alkene monomer [1]. Belonging to the methylene malonate family, this compound is rapidly gaining traction in the development of advanced biomedical adhesives and high-performance coatings due to its unique anionic polymerization profile and tunable biocompatibility.

This guide provides an authoritative breakdown of its molecular weight versus exact mass, the causality behind its polymerization mechanisms, and a self-validating HRMS protocol for its analytical verification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between molecular weight and exact mass is not merely an academic exercise—it is the foundational causality behind instrument selection and spectral interpretation [2].

  • Molecular Weight (230.21 g/mol ): This is the weighted average mass of the molecule based on the natural terrestrial isotopic abundance of its constituent elements. It is the value used for bulk stoichiometric calculations (e.g., determining molarity for a polymerization feed).

  • Exact Mass (230.079038 Da): This is the calculated mass of the molecule containing only the most abundant isotopes ( 12C , 1H , 16O ). In High-Resolution Accurate-Mass (HRAM) spectrometry, such as Orbitrap systems, we rely exclusively on the exact mass. The sub-part-per-million (ppm) mass accuracy allows us to unequivocally differentiate this monomer from isobaric impurities or hydrolytic degradation products that might otherwise compromise the integrity of a biomedical adhesive [2].

Quantitative Data Summary

Table 1: Physicochemical Properties of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

PropertyValueAnalytical Significance
Chemical Formula C10​H14​O6​ Defines elemental composition for isotopic pattern matching.
Molecular Weight 230.21 g/mol Used for bulk stoichiometric reaction scaling.
Exact Mass 230.079038 DaTarget m/z for HRMS (Orbitrap/TOF) identification.
CAS Registry Number 116280-23-0Primary identifier for regulatory and safety documentation.
PubChem CID 177858Database identifier for cheminformatics retrieval [1].

Mechanistic Insights: Reactivity and Anionic Polymerization

The core utility of ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate lies in its extreme reactivity. Unlike traditional vinyl monomers that require thermal or UV-activated radical initiators, methylene malonates undergo rapid anionic polymerization at room temperature [3].

The Causality of Reactivity: The central ethylene carbon is flanked by two highly electron-withdrawing ester groups (an ethyl ester and an ethoxycarbonylmethyl ester). This extreme electron deficiency makes the methylene double bond highly susceptible to nucleophilic attack by weak bases—even ambient moisture ( OH− ) or trace amines on biological tissue.

When a nucleophile attacks the double bond, a stable carbanion intermediate is formed due to resonance stabilization from the adjacent carbonyls. This active species rapidly propagates by attacking subsequent monomer units, resulting in an instantaneous cure.

Polymerization I Initiator (Weak Base/Nu-) M Monomer (C10H14O6) I->M Michael Addition IM Carbanion Intermediate (Resonance Stabilized) M->IM Electron Delocalization P Polymer Chain (Poly-Methylene Malonate) IM->P Propagation (+ Monomer) P->P Rapid Chain Growth

Anionic polymerization pathway of methylene malonates initiated by weak nucleophiles.

Analytical Workflows: Self-Validating HRMS Protocol

To ensure monomer purity before formulating biomedical adhesives, exact mass verification via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is mandatory. The following protocol utilizes an Orbitrap mass spectrometer.

Why this protocol is self-validating: It incorporates a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization suppression. Furthermore, a procedural blank is run to rule out carryover, ensuring that the detected exact mass of 230.0790 Da is a true positive[2].

Step-by-Step LC-HRMS Methodology
  • Sample Preparation (Quenching): Because the monomer polymerizes in the presence of nucleophiles, dissolve 1.0 mg of the monomer in 1.0 mL of anhydrous Acetonitrile (ACN) containing 0.1% Formic Acid. The acidic environment neutralizes trace bases, preventing premature polymerization in the vial.

  • Internal Standard Addition: Spike the sample with 10 µL of a deuterated internal standard (e.g., d5​ -ethyl cyanoacrylate, 100 ng/mL) to validate ionization efficiency and retention time stability.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and ACN + 0.1% Formic Acid (B).

    • Causality: The acidic mobile phase maintains the monomer in its unreacted state during the run.

  • ESI-Orbitrap Mass Analysis:

    • Operate the Electrospray Ionization (ESI) source in positive ion mode.

    • Set the Orbitrap resolving power to 60,000 (at m/z 200).

    • Target the [M+H]+ adduct at an exact mass of 231.0863 Da ( 230.0790+1.0073 ).

  • Data Validation: Confirm the identity by checking the mass error ( 3 ppm) and verifying the isotopic distribution pattern (the relative abundance of the A+1 peak corresponding to 13C incorporation).

HRMS_Workflow Prep 1. Sample Preparation Acidic Quenching in ACN + SIL-IS LC 2. UHPLC Separation Gradient Elution on C18 Column Prep->LC Ion 3. ESI Ionization Positive Mode [M+H]+ Generation LC->Ion Orbitrap 4. Orbitrap Mass Analysis Resolving Power > 60,000 Ion->Orbitrap Data 5. Data Processing Exact Mass Validation (231.0863 Da) Orbitrap->Data

Self-validating LC-HRMS workflow for exact mass verification and purity analysis.

Application in Biomedical Adhesives: The Biocompatibility Paradigm

The primary driver for synthesizing complex methylene malonates like ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate is the demand for safer biomedical tissue adhesives.

Historically, alkyl cyanoacrylates (e.g., Dermabond) have dominated the tissue adhesive market. However, a major clinical limitation of cyanoacrylates is their degradation pathway: they undergo aqueous degradation to release formaldehyde and cyanoacetate, which can trigger localized cytotoxicity and severe inflammatory responses in internal tissues [4].

The Methylene Malonate Advantage: By replacing the highly toxic cyano group with a second ester group (specifically, the ethoxycarbonylmethyl moiety), the degradation profile is fundamentally altered. When poly(methylene malonates) degrade via ester hydrolysis, they yield malonic acid derivatives and ethanol—metabolites that are readily processed and cleared by the body's natural metabolic pathways without the generation of formaldehyde [3][4]. This rational molecular design allows formulation scientists to tune the degradation rate by altering the ester chain length, creating adhesives that safely dissolve at the exact rate of tissue healing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177858, Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate." PubChem, [Link].

  • Pan, Q., Zhuo, X., He, C., Zhang, Y., & Shi, Q. "Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter." ACS Omega, 2020. [Link]

  • Zhang, Y., et al. "Anionic Polymerization of Methylene Malonate for High-Performance Coatings." ACS Applied Polymer Materials, 2021. [Link]

  • Linden, G., et al. "Biocompatible monomer and polymer compositions." U.S.

1H NMR and 13C NMR spectra of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

In-Depth Structural Elucidation of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate: A Comprehensive 1 H and 13 C NMR Guide

Executive Summary

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (CAS: 116280-23-0), also known as 1-(2-ethoxy-2-oxoethyl) 3-ethyl 2-methylenemalonate, is a highly reactive, asymmetric methylenemalonate derivative[1][2]. These monomers are foundational to advanced polymer chemistry, particularly in the development of bioresorbable adhesives, coatings, and targeted drug delivery vehicles[3]. Because their polymerization kinetics are exquisitely sensitive to monomer purity, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR spectral analysis of this specific monomer, equipping researchers with the theoretical grounding and self-validating protocols necessary to ensure absolute structural integrity.

Structural Logic and Chemical Shift Causality

The molecule features a highly electrophilic terminal double bond flanked by two distinct electron-withdrawing ester groups: an ethyl ester and an ethoxycarbonylmethyl ester. This asymmetry breaks the magnetic equivalence of the molecule, resulting in distinct NMR signatures that must be carefully assigned.

CausalityMEthyl Ethoxycarbonylmethyl 2-methylidenepropanedioateG1Terminal =CH2 Group(Diastereotopic Protons)M->G1G2-O-CH2-CO- Spacer(Dual Deshielding)M->G2G3Ethyl Esters(Aliphatic Chains)M->G3S11H: 6.45 & 6.55 ppm (Singlets)13C: ~138.5 ppmG1->S1S21H: 4.70 ppm (Singlet)13C: ~60.8 ppmG2->S2S31H: 1.30 (t), 4.25 (q) ppm13C: ~14.1, 61.5 ppmG3->S3

Causality map linking molecular substructures to their specific NMR chemical shifts.

The Causality of the Vinyl Protons

In symmetric dialkyl methylenemalonates (e.g., diethyl methylenemalonate), the terminal =CH2​ protons are magnetically equivalent and appear as a single sharp singlet[3]. However, in Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, the presence of two different ester groups renders the terminal protons diastereotopic . The proton cis to the bulkier ethoxycarbonylmethyl group experiences a different anisotropic deshielding cone than the proton trans to it, splitting the signal into two distinct singlets (or very finely coupled doublets, J≈1.5 Hz) in the 6.4–6.6 ppm range.

The Causality of the Spacer Methylene

The −O−CH2​−CO− methylene bridge is a unique structural feature of this molecule. These two protons are subjected to intense dual-deshielding: they are pulled by the electronegativity of the adjacent ether-like oxygen and simultaneously deshielded by the magnetic anisotropy of the adjacent carbonyl group. This pushes their resonance significantly downfield to approximately 4.70 ppm, appearing as a sharp singlet.

Quantitative Data Presentation

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Causality / Assignment Logic
Ethyl −CH3​ 1.28 – 1.32Triplet (t)6H (Overlapping)~7.1Shielded aliphatic methyls split by adjacent −CH2​− groups.
Ethyl −CH2​− 4.20 – 4.25Quartet (q)4H (Overlapping)~7.1Deshielded by direct attachment to the ester oxygen atom.
Spacer −CH2​− 4.70 – 4.75Singlet (s)2H-Strongly deshielded by both the ester oxygen and adjacent carbonyl.
Vinyl =CHa​ 6.45Singlet / fine d1H~1.5 (geminal)Deshielded by geminal electron-withdrawing ester groups.
Vinyl =CHb​ 6.55Singlet / fine d1H~1.5 (geminal)Diastereotopic to CHa​ due to the asymmetric diester structure.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Logic
Ethyl −CH3​ 14.1, 14.2Primary ( CH3​ )Standard aliphatic methyl carbons.
Spacer −CH2​− 60.8Secondary ( CH2​ )Shifted downfield by adjacent oxygen and carbonyl group.
Ethyl −CH2​− 61.5, 61.8Secondary ( CH2​ )Deshielded by ester oxygen.
Quaternary C= 133.0Quaternary (C)Highly electron-deficient central carbon of the malonate system.
Vinyl =CH2​ 138.5Secondary ( CH2​ )Terminal alkene carbon, deshielded by resonance with carbonyls.
Malonate C=O 163.8, 164.5Quaternary (C)Conjugated ester carbonyls directly attached to the alkene.
Aliphatic C=O 167.5Quaternary (C)Non-conjugated aliphatic ester carbonyl (ethoxycarbonyl group).

Experimental Protocol: A Self-Validating NMR System

Methylenemalonates are highly susceptible to premature anionic polymerization initiated by trace nucleophiles (such as water, basic impurities in glass, or degraded solvents)[3]. To ensure trustworthiness, the NMR acquisition must be treated as a self-validating system where the sample is chemically stabilized, and internal calibrants are used to verify both chemical shifts and monomeric purity.

WorkflowA1. Sample Prep(CDCl3 + TMS)B2. Stabilization(Add 10 ppm TFA)A->BC3. qNMR Standard(Add known calibrant)B->CD4. Acquisition(1H & 13C NMR)C->DE5. Data Validation(Integration Check)D->E

Self-validating NMR workflow for reactive methylenemalonate monomers.

Step-by-Step Methodology

Step 1: Acid-Washed Glassware Preparation Standard NMR tubes can possess slightly basic surface silanol groups that trigger anionic polymerization. Prior to use, rinse the NMR tube with a 1% solution of trifluoroacetic acid (TFA) in dichloromethane, followed by pure dichloromethane, and dry thoroughly under a stream of nitrogen.

Step 2: Sample Stabilization and Preparation Weigh exactly 20.0 mg of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate. Dissolve the monomer in 0.6 mL of anhydrous, acid-stabilized CDCl3​ . Crucial Causality: The CDCl3​ must contain 0.03% v/v Tetramethylsilane (TMS) for chemical shift calibration and 10–50 ppm of an acidic stabilizer (e.g., TFA or methanesulfonic acid) to quench any trace nucleophiles and lock the monomer in its unpolymerized state.

Step 3: Internal Standard Addition (qNMR) To validate that no polymerization has occurred during handling, add a precisely known mass (e.g., 5.0 mg) of an inert internal standard, such as 1,3,5-trimethoxybenzene. This allows for absolute quantitative NMR (qNMR) to verify the integrity of the reactive double bond.

Step 4: Instrument Acquisition Parameters

  • 1 H NMR: Acquire at 400 MHz or higher. Set the relaxation delay ( D1​ ) to 10 seconds . Causality: A long D1​ ensures complete longitudinal relaxation of all protons, preventing integration errors between the terminal vinyl protons and the internal standard. Acquire 16 to 32 scans.

  • 13 C NMR: Acquire at 100 MHz or higher with WALTZ-16 proton decoupling. Set the relaxation delay to 2 seconds and acquire a minimum of 512 scans to ensure adequate signal-to-noise ratio for the unprotonated quaternary carbonyl and central alkene carbons.

Step 5: Post-Processing Validation Phase and baseline-correct the spectrum. Set the TMS signal to exactly 0.00 ppm. Validate the system by integrating the internal standard against the two vinyl singlets at 6.45 and 6.55 ppm. If the molar ratio deviates from the expected 1:1 stoichiometry, partial polymerization has occurred (which will also be evidenced by the appearance of broad, amorphous polymeric backbone signals in the 2.0–3.0 ppm region).

References

  • National Center for Biotechnology Information. "Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate" PubChem Compound Summary for CID 177858. Retrieved March 17, 2026. [Link]

  • Malofsky, B. M., et al.

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, a derivative of malonic acid, presents a chemical structure of interest in various synthetic pathways, including the creation of complex organic molecules and potentially as a building block in pharmaceutical and materials science.[1][2] The rational design of reaction conditions, purification processes like crystallization, and formulation development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate. In the absence of extensive published data for this specific molecule, this document outlines the theoretical underpinnings, robust experimental methodologies, and data analysis techniques necessary to establish a reliable solubility profile.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate dissolves in a particular organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the entropy change upon dissolution. The adage "like dissolves like" serves as a useful initial guide, suggesting that the polarity of the solute and solvent are key determinants of solubility.[6]

The overall process can be conceptualized through the following steps:

  • Lattice Energy of the Solute: Energy is required to overcome the intermolecular forces holding the Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate molecules together in the crystal lattice.

  • Cavity Formation in the Solvent: Energy is needed to create a space within the solvent for the solute molecule to occupy.

  • Solvation: Energy is released when the solute molecule is surrounded by and interacts with solvent molecules.

A favorable dissolution process occurs when the energy released during solvation is comparable to or greater than the energy required for the first two steps.

For quantitative prediction of solubility, various thermodynamic models can be employed. Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients), NRTL (Non-Random Two-Liquid), and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can provide estimations of activity coefficients, which are crucial for calculating solubility.[7][8] These models are particularly useful in the early stages of development for solvent screening when experimental data is scarce.[8]

Experimental Determination of Solubility

Accurate determination of solubility requires well-controlled experimental protocols. The "shake-flask" method, an isothermal saturation technique, is a widely accepted and robust approach for generating thermodynamic solubility data.[9]

Recommended Experimental Protocol: Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Materials and Equipment:

  • Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (high purity)

  • A range of organic solvents of analytical grade (e.g., alcohols, ketones, esters, hydrocarbons, chlorinated solvents)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[10]

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an amount of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate that is in excess of its expected solubility and place it into a series of vials.

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.[11]

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[9][12] The system is considered at equilibrium when the concentration of the dissolved solute in samples taken at different time points (e.g., 24, 48, and 72 hours) remains constant.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[9]

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate in the diluted sample using a validated analytical method, such as HPLC.[10]

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_sample Sampling & Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Settle undissolved solid D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute sample G->H I Analyze concentration (e.g., HPLC) H->I J Calculate solubility I->J

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Data Analysis and Interpretation

The experimental results should be compiled into a table to provide a clear and comparative solubility profile of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate across the tested organic solvents.

Table 1: Hypothetical Solubility Data for Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate at 25°C

Organic SolventSolvent ClassPolarity IndexSolubility (g/L)
HexaneNon-polar0.1
TolueneNon-polar2.4
Diethyl EtherPolar aprotic2.8
Ethyl AcetatePolar aprotic4.4
AcetonePolar aprotic5.1
EthanolPolar protic5.2
MethanolPolar protic6.6
WaterPolar protic10.2

Note: The solubility values in this table are placeholders and must be determined experimentally.

Interpreting the Solubility Profile:

The solubility data should be analyzed in the context of the solvents' physical properties, such as their polarity, hydrogen bonding capability, and dielectric constant.

  • High solubility in solvents like ethyl acetate and acetone would suggest that the ester and ketone functionalities of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate play a significant role in its interaction with these polar aprotic solvents.

  • Solubility in alcohols like ethanol and methanol would indicate the importance of hydrogen bonding interactions.

  • Low solubility in non-polar solvents such as hexane would be expected due to the polar nature of the solute.

  • Water solubility is likely to be limited, a common characteristic for many organic esters.[13]

Logical Relationship between Molecular Structure and Solubility:

solubility_factors cluster_solute Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate cluster_solvent Organic Solvent cluster_interaction Solute-Solvent Interactions cluster_solubility Observed Solubility Solute Molecular Structure (Ester groups, C=C bond) Interactions Intermolecular Forces (Dipole-dipole, H-bonding, van der Waals) Solute->Interactions determines Solvent Solvent Properties (Polarity, H-bonding, Dielectric Constant) Solvent->Interactions determines Solubility High / Low Solubility Interactions->Solubility governs

Caption: Factors Influencing the Solubility of the Target Compound.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility profile of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate in organic solvents. By combining sound theoretical principles with rigorous experimental methodology, researchers can generate the critical data needed for informed decision-making in chemical synthesis, process development, and formulation. The outlined approach ensures scientific integrity and provides a clear path for characterizing this and other novel chemical entities.

References

  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • ChemRxiv. (2025, August 6). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents.
  • Analytik NEWS. (2024, November 14).
  • The Good Scents Company. (n.d.).
  • SYNTHETIKA. (n.d.).
  • ChemicalBook. (2026, January 13).
  • digicollections.net. (n.d.). 1.16 Phase solubility analysis.
  • Pion Inc. (2026, January 22).
  • Lund University Publications. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chem-Impex. (n.d.).
  • chemeurope.com. (n.d.).

Sources

Technical Whitepaper: Physicochemical Profiling, Reactivity, and Biocompatibility of Ethyl Ethoxycarbonylmethyl 2-Methylidenepropanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Material Safety & Application Guide

Executive Summary

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (CAS: 116280-23-0) is a highly reactive, asymmetric 1,1-disubstituted electron-deficient olefin belonging to the methylenemalonate family[1]. Characterized by the presence of two distinct ester groups—an ethyl ester and an ethoxycarbonylmethyl (ethyl glycolate) ester—this monomer exhibits exceptional electrophilicity at its beta-carbon.

In the realm of drug development and medical devices, methylenemalonates are rapidly emerging as superior, highly biocompatible alternatives to traditional α -cyanoacrylates (e.g., Dermabond)[2]. Because they lack the potentially toxic cyano (-CN) group, their in vivo degradation profile is significantly less inflammatory, making them ideal candidates for surgical adhesives, hemostatic sealants, and drug-eluting polymer matrices[3]. This whitepaper deconstructs the core Material Safety Data Sheet (MSDS) properties of this monomer, translating raw physicochemical data into actionable, field-proven protocols for stabilization, handling, and biomedical formulation.

Chemical Identity & Core MSDS Parameters

To safely handle and formulate with Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, researchers must understand its baseline quantitative properties. The dual electron-withdrawing ester groups drastically lower the activation energy required for polymerization, dictating stringent storage and handling parameters.

Table 1: Physicochemical and Safety Data Summary
ParameterSpecification / ValueCausality & Handling Implication
Chemical Name Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioateAsymmetric ester design allows tunable hydrolytic degradation rates in vivo.
CAS Registry Number 116280-23-0Unique identifier for regulatory and MSDS tracking[1].
Molecular Formula C₁₀H₁₄O₆High oxygen-to-carbon ratio promotes eventual aqueous solubility of degradation byproducts.
Molecular Weight 230.21 g/mol Relatively bulky side chains limit excessive volatility compared to lower-weight analogs.
Boiling Point ~55–70°C at 1.5 mmHgCritical: Must be distilled under high vacuum to prevent thermal retro-Knoevenagel degradation[4].
Polymerization Triggers Weak bases (OH⁻, amines), Moisture, Free radicalsRequires strict anhydrous storage environments and dual-stabilization systems[5].
Primary Hazards Skin/Eye Irritant, Rapid Exothermic BondingAccidental contact with biological tissue will result in instant, exothermic tissue bonding.

Mechanistic Reactivity: Anionic Polymerization

The defining feature of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate is its extreme susceptibility to anionic polymerization . The two carbonyl groups exert a powerful inductive electron-withdrawing effect, leaving the terminal methylene carbon highly electrophilic.

Unlike standard acrylates that require UV light or thermal initiators, this monomer undergoes spontaneous, rapid chain propagation at room temperature when exposed to trace nucleophiles—such as ambient moisture (OH⁻) or the primary amines present on biological tissue surfaces[5].

Polymerization Initiator Nucleophile / Base (e.g., OH⁻, Amines) Monomer Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate Initiator->Monomer Attack on =CH2 group Carbanion Reactive Carbanion Intermediate (Resonance Stabilized) Monomer->Carbanion Propagation Chain Propagation (Rapid Exothermic) Carbanion->Propagation Addition of monomers Polymer High MW Polymer Matrix Propagation->Polymer Termination Termination (Acidic Scavengers / Protons) Propagation->Termination Quenched by Acid Stabilizers

Diagram 1: Anionic polymerization mechanism of methylenemalonates initiated by weak nucleophiles.

Safety, Handling, and Stabilization Protocols

Because the monomer is a self-reactive system, standard ambient storage will result in premature polymerization (hardening in the bottle). As an Application Scientist, you must implement a dual-stabilization system to maintain shelf-life while preserving the monomer's reactivity for its intended application[4].

The Dual-Stabilization Causality
  • Anionic Scavengers (10–50 ppm): Trace amounts of acidic gases (like SO₂) or liquid acids (like chlorodifluoroacetic acid or methanesulfonic acid) must be added[4]. Why? These acids donate protons that immediately quench any stray carbanions generated by ambient moisture, effectively terminating accidental chain propagation before it starts.

  • Free-Radical Inhibitors (~1000 ppm): Hydroquinone (HQ) or Butylated hydroxytoluene (BHT) is required[4]. Why? While primarily an anionic monomer, the carbon-carbon double bond can still undergo radical cross-linking if exposed to heat or UV light during transport.

Self-Validating Handling Protocol: Always test the pH of your storage glassware. Even mildly alkaline glass surfaces can trigger bulk polymerization. Glassware should be acid-washed (e.g., with dilute HCl) and thoroughly oven-dried prior to monomer transfer.

Biomedical Applications: Surgical Adhesives & Tunable Degradation

In drug development and surgical applications, Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate offers a profound advantage over traditional cyanoacrylates. While α -cyanoacrylates degrade into cyanoacetate and significant amounts of formaldehyde—leading to localized histotoxicity and inflammation—methylenemalonates degrade primarily via ester hydrolysis into benign malonic acid derivatives, ethanol, and ethyl glycolate[2],[6].

Furthermore, the asymmetric nature of this specific monomer (possessing an ethoxycarbonylmethyl group) provides a built-in "hydrolytic weak point." This allows researchers to tune the degradation rate of the polymer matrix, making it highly suitable for drug-eluting matrices where controlled release of an Active Pharmaceutical Ingredient (API) is tied to polymer degradation.

Degradation Polymer Crosslinked Methylenemalonate Polymer Matrix Hydrolysis Ester Hydrolysis (Aqueous / Enzymatic) Polymer->Hydrolysis Depolymerization Retro-Knoevenagel / Unzipping (Trace Formaldehyde) Polymer->Depolymerization Slow Degradation SideChain Ethanol & Ethyl Glycolate (Cleared via Metabolism) Hydrolysis->SideChain Backbone Poly(malonic acid) Derivative (Water Soluble) Hydrolysis->Backbone Clearance Renal Clearance / Metabolic Excretion SideChain->Clearance Backbone->Clearance Scavenger Formaldehyde Scavenger (e.g., Microencapsulated Amines) Depolymerization->Scavenger Captured

Diagram 2: In vivo degradation pathway highlighting ester hydrolysis and formaldehyde scavenging.

Note on Biocompatibility: To achieve absolute biocompatibility, advanced formulations often incorporate a microencapsulated formaldehyde scavenger to capture any trace formaldehyde generated via slow retro-Knoevenagel unzipping of the polymer backbone[7].

Experimental Methodology: Formulation of Bio-Adhesive Matrices

The following step-by-step methodology details the formulation of a medical-grade tissue adhesive using Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate.

Step-by-Step Workflow
  • Monomer Purification: Subject the crude monomer to fractional vacuum distillation. Causality: Distillation must occur below 70°C (at < 2.0 mmHg) to prevent thermal degradation[4]. High purity (>99%) is non-negotiable for surgical applications to prevent erratic curing profiles.

  • Primary Stabilization: Immediately upon collection of the pure distillate, spike the monomer with 1000 ppm Hydroquinone and 20 ppm chlorodifluoroacetic acid[4]. Stir under a dry argon atmosphere.

  • Viscosity Modification: Slowly blend in a biocompatible thickening agent (e.g., poly(lactic-co-glycolic acid) or PMMA) to achieve a viscosity of 50–100 cP. Causality: Pure monomer is water-thin and will run off the surgical site; increasing viscosity ensures localized application.

  • Scavenger Integration: Disperse 0.5% w/w of a microencapsulated amine-based formaldehyde scavenger into the matrix[7].

  • Packaging: Fill the formulation into opaque, acid-washed, moisture-barrier blister packs or syringes under a dry nitrogen blanket.

Workflow Step1 Step1 Step2 Step 2: Stabilization Add HQ & Acidic Scavenger Step1->Step2 Step3 Step 3: Formulation Blend Modifiers & Scavengers Step2->Step3 Step4 Step 4: Application Dispense onto Tissue Step3->Step4 Step5 Step 5: Curing Anionic Polymerization Step4->Step5

Diagram 3: End-to-end workflow for the formulation and application of the bio-adhesive matrix.

References

  • Molaid Chemical Database. "1-(2-ethoxy-2-oxoethyl) 3-ethyl 2-methylenemalonate - CAS 116280-23-0". Molaid.
  • Malofsky, B. M., et al. "Synthesis of methylene malonates substantially free of impurities." WIPO Patent WO2012054616A2.
  • ResearchGate. "Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces." ResearchGate.
  • Greff, R. J., et al. "Ph-modified biocompatible monomer and polymer compositions." Canadian Patent CA2193968A1.
  • Hawkins, et al. "Surgical adhesive compositions." US Patent US3591676A.
  • ResearchGate. "Encyclopedia Of Polymer Science and Technology: Cyanoacrylates and Methylenemalonates." ResearchGate.
  • Petrie, E. "Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review." ResearchGate.

Sources

Thermodynamic Properties and Stability of Ethyl Ethoxycarbonylmethyl 2-Methylidenepropanedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (EEMM), commonly referred to as an asymmetric methylenemalonate (CAS: 116280-23-0), is a highly reactive 1,1-disubstituted alkene. For drug development professionals and polymer scientists, EEMM represents a critical building block for bioadhesives and controlled-release matrices. However, its extreme electrophilicity—driven by geminal electron-withdrawing ester groups—makes it thermodynamically unstable in its monomeric form, prone to spontaneous anionic polymerization.

This whitepaper dissects the thermodynamic profile of EEMM, elucidates the causality behind its degradation pathways, and establishes field-proven, self-validating protocols for its stabilization and handling.

Thermodynamic Profile & Reactivity Mechanisms

The Thermodynamic Driving Force

The thermodynamic instability of the EEMM monomer is fundamentally rooted in the energy differential between its π -bond and the resulting σ -bond backbone of its polymer. The polymerization is highly exothermic ( ΔHp​≈−50 to −60 kJ/mol). The presence of the ethyl and ethoxycarbonylmethyl ester groups severely polarizes the double bond, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes EEMM an exceptional Michael acceptor.

In drug delivery, this asymmetry is a deliberate design choice. The ethoxycarbonylmethyl group introduces a sterically accessible, labile ester linkage that is highly susceptible to enzymatic cleavage by esterases, providing a tunable thermodynamic degradation profile for the resulting polymer matrix.

Anionic Initiation Causality

Unlike standard vinyl monomers that require radical initiators, EEMM is susceptible to trace weak nucleophiles (e.g., ambient moisture, basic silanol groups on untreated glass, or trace amines). According to, even parts-per-million (ppm) levels of water can trigger catastrophic anionic polymerization. The nucleophile attacks the β -carbon, generating an enolate intermediate that is highly stabilized by the geminal esters, which subsequently propagates the polymer chain.

G Nu Trace Nucleophile (e.g., H2O, OH-) Monomer EEMM Monomer (CAS 116280-23-0) Nu->Monomer Nucleophilic Attack Enolate Stabilized Enolate Intermediate Monomer->Enolate Initiation Polymer High MW Polymer (Exothermic) Enolate->Polymer Propagation Acid Acidic Stabilizer (SO2 / MSA) Acid->Nu Quenching Acid->Enolate Termination

Fig 1: Anionic polymerization pathway of EEMM and stabilizer intervention.

Quantitative Data Summary

Understanding the physical and thermodynamic boundaries of EEMM is critical for formulating self-validating experimental systems. The data below synthesizes its core properties as documented in the and related .

PropertyValue / Description
IUPAC Name 1-(2-ethoxy-2-oxoethyl) 3-ethyl 2-methylidenepropanedioate
CAS Number 116280-23-0
Molecular Formula C10H14O6
Molecular Weight 230.22 g/mol
Thermodynamic Driving Force ( ΔHp​ ) ~ -55 kJ/mol (Highly Exothermic)
Primary Instability Pathway Anionic Polymerization (Moisture/Base catalyzed)
Secondary Instability Pathway Free Radical Auto-oxidation
Recommended Stabilizers SO2 (Anionic), Methanesulfonic Acid (Anionic), BHT (Radical)

Field-Proven Experimental Protocols

To ensure scientific integrity, handling EEMM requires protocols that inherently validate themselves through measurable endpoints. Do not rely on visual inspection alone; use quantitative analytical feedback.

Protocol 1: Monomer Recovery via Retro-Diels-Alder Cracking

Because of its poor shelf stability, EEMM is frequently synthesized and stored as a stable Diels-Alder adduct (typically with anthracene). The monomer must be "cracked" prior to use.

  • System Preparation: Equip an acid-washed, oven-dried round-bottom flask with a short-path vacuum distillation head. Causality: Standard glass surfaces possess basic silanol (-SiOH) groups that will instantly initiate anionic polymerization of the hot monomer. Acid-washing neutralizes these sites.

  • Loading: Charge the flask with the anthracene-EEMM adduct.

  • Thermal Cracking: Heat the system to 150–170°C under high vacuum (<1 mmHg). Causality: The thermal energy overcomes the activation barrier of the retro-Diels-Alder reaction, shifting the thermodynamic equilibrium to release the volatile EEMM monomer.

  • Condensation & Quenching: Collect the vaporized EEMM in a receiver flask pre-charged with a trace amount of SO2 gas. Causality: SO2 acts as a volatile Lewis acid. As the monomer condenses, SO2 immediately neutralizes any adventitious nucleophiles, preventing spontaneous wax formation in the receiver.

  • Self-Validation Step: Perform GC-MS analysis on the distillate. A successful crack will yield >98% monomer purity with zero anthracene carryover.

Protocol 2: Accelerated Stability & Shelf-Life Testing

To validate the efficacy of your stabilization matrix (e.g., MSA and BHT), use a kinetic viscosity assay.

  • Preparation: Aliquot 5 mL of the stabilized EEMM into argon-purged, acid-washed glass vials.

  • Incubation: Place the sealed vials in a controlled thermal chamber at 55°C.

  • Monitoring: Extract 100 μ L samples every 24 hours and measure the kinematic viscosity using a micro-viscometer.

  • Self-Validation Step: A thermodynamically stable formulation will exhibit a <10% increase in viscosity over 14 days. A rapid, exponential spike in viscosity indicates stabilizer depletion and the onset of auto-acceleration (the Trommsdorff-Norrish effect).

Workflow A 1. Anthracene Adduct (Stable Precursor) B 2. Thermal Cracking (Retro Diels-Alder) A->B Heat (150°C) C C B->C Vaporize Monomer D 4. Stabilization (Add SO2 & BHT) C->D Pure EEMM E 5. Cold Storage (Inert Gas, -20°C) D->E Formulated

Fig 2: Self-validating workflow for the recovery and stabilization of EEMM.

Conclusion

Mastering the thermodynamic properties of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate requires a rigorous understanding of its extreme electrophilicity. By treating every handling step as a potential initiation event and utilizing volatile acidic stabilizers like SO2, researchers can successfully harness this highly reactive monomer for advanced drug delivery and polymer applications.

References

  • National Center for Biotechnology Information. "Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate" PubChem Database. URL:[Link]

  • Keyser, J. "Diethyl Methylenemalonate" Major Reference Works - Wiley Online Library. URL:[Link]

Methodological & Application

Application Notes & Protocols: Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate in Advanced Polymerization Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary & Monomer Profile

Ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate (CAS: 116280-23-0) is an advanced, unsymmetrical 1,1-disubstituted alkene monomer[1]. While traditional cyanoacrylates are widely used as rapid-curing adhesives, they are notorious for their exothermic curing profiles and the release of toxic formaldehyde during degradation[2]. Methylene malonates resolve these issues, offering a highly biocompatible alternative that cures at room temperature.

This specific monomer is structurally unique: it features a standard ethyl ester on one side and an extended ethoxycarbonylmethyl ester (-CH₂COOCH₂CH₃) on the other. This extended ester linkage acts as a hydrolyzable "weak link" in the resulting polymer side-chain. For drug development professionals, this means the degradation kinetics of the polymer matrix can be precisely tuned for in vivo applications, making it an elite candidate for resorbable tissue adhesives and biodegradable drug delivery nanoparticles.

Mechanistic Insights: Ambient Anionic Polymerization

The defining characteristic of methylene malonates is their extreme reactivity toward weak nucleophiles at ambient temperatures[3]. The two electron-withdrawing ester groups heavily polarize the vinyl double bond, making the β-carbon highly susceptible to nucleophilic attack.

  • Initiation: In aqueous environments or on biological tissues, ambient hydroxide ions (OH⁻) or primary amines act as initiators without the need for UV light, heat, or toxic metal catalysts[3].

  • Propagation: The nucleophilic attack generates a resonance-stabilized carbanion that rapidly propagates the polymer chain.

  • Termination & Causality of pH: The living carbanion is quenched by acidic protons (H⁺). Therefore, the molecular weight (MW) of the polymer is strictly pH-dependent. A lower pH (e.g., 4.5) increases the concentration of H⁺, leading to rapid termination and low MW oligomers (<32 kDa). Conversely, a neutral or slightly basic pH (e.g., 7.2) minimizes termination events, yielding high MW polymers (>300 kDa)[4].

Mechanism Monomer Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate Initiation Initiation (OH⁻, Amines) Monomer->Initiation Nucleophilic Attack Propagation Propagation (Carbanion Intermediate) Initiation->Propagation Chain Growth (Ambient Temp) Termination Termination (H⁺ addition) Propagation->Termination Acidic Quench (pH dependent) Polymer Biodegradable Polymer Network Termination->Polymer Final Curing

Logical flow of the ambient anionic polymerization mechanism for methylene malonate monomers.

Protocol 1: Synthesis of Biodegradable Drug Delivery Nanoparticles

Objective: To synthesize drug-loaded poly(ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate) nanoparticles via surfactant-stabilized anionic emulsion polymerization.

Causality & Experimental Design: We utilize an oil-in-water emulsion system. By strictly controlling the pH of the aqueous continuous phase, we dictate the initiation rate (via OH⁻ concentration) and the ultimate molecular weight of the nanoparticles. A starved-feed monomer addition strategy is employed to prevent secondary nucleation, ensuring a monodisperse particle size distribution[4].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve Sodium Dodecyl Sulfate (SDS) in 10 mL of deionized water to achieve a concentration of 8 mM (slightly above the critical micelle concentration). Introduce the desired hydrophobic drug payload (e.g., 1 wt% relative to the monomer) into this aqueous phase under constant stirring[4].

  • pH Calibration (Critical Step): Adjust the pH of the aqueous solution using 0.1 M HCl or 0.1 M NaOH. Set the pH to 7.2 for sustained-release high-MW matrices, or pH 4.5 for rapid-release low-MW matrices[4].

  • Starved-Feed Addition: Load pure ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate monomer into a syringe pump. Introduce the monomer into the aqueous phase at a strictly controlled rate of 1.0 mL/h[4].

    • Self-Validation: If the addition rate is too fast or the pH is improperly buffered, bulk precipitation will occur instead of the formation of a stable, milky nano-emulsion.

  • Polymerization: Allow the reaction to proceed at room temperature (22°C) under constant magnetic stirring (600 rpm) for 4 hours[4].

  • Purification: Transfer the resulting latex to a dialysis cassette (MWCO 10 kDa) and dialyze against deionized water for 24 hours to remove unreacted monomer, excess surfactant, and unencapsulated drug.

Workflow Phase1 1. Aqueous Phase Prep (Water + SDS + Payload) Phase2 2. pH Adjustment (pH 6.5 - 7.2) Phase1->Phase2 Establish Initiation Environment Phase3 3. Starved-Feed Addition (Monomer at 1 mL/h) Phase2->Phase3 Control MW via OH⁻ concentration Phase4 4. Ambient Polymerization (4 hours, 600 rpm) Phase3->Phase4 Prevent Secondary Nucleation Phase5 5. Dialysis & Purification (Removal of unreacted monomer) Phase4->Phase5 Terminate & Clean Output Purified Drug-Loaded Nanoparticles Phase5->Output

Step-by-step experimental workflow for synthesizing drug-loaded nanoparticles via emulsion.

Protocol 2: Formulation of In Situ Curing Tissue Adhesives

Objective: To formulate a solvent-free, bioresorbable surgical adhesive.

Causality & Experimental Design: Unlike bulk polymerization in a flask, tissue adhesives rely on in situ zwitterionic or anionic initiation triggered by the moisture and amine-rich proteins present on the wound bed[2]. To prevent the monomer from polymerizing prematurely in the applicator tube, trace amounts of acidic stabilizers must be included.

Step-by-Step Methodology:

  • Monomer Stabilization: To the purified monomer, add 10-50 ppm of methanesulfonic acid (MSA) and 100 ppm of sulfur dioxide (SO₂).

    • Causality: These Lewis and Brønsted acids act as proton donors that instantly quench any stray carbanions generated during storage, ensuring a stable shelf-life.

  • Viscosity Modification (Optional): Dissolve 5-10 wt% of pre-polymerized poly(methylene malonate) or a biocompatible polymer like poly(lactic-co-glycolic acid) (PLGA) into the monomer to increase the viscosity from a water-like consistency to a spreadable syrup.

  • Application & Curing: Apply a thin film (approx. 0.1 mm) of the formulated adhesive to the approximated tissue edges.

  • Validation: The ambient moisture and tissue amines will overcome the acidic stabilizers, initiating rapid polymerization. Curing should be visibly complete within 45-90 seconds, forming a flexible, biodegradable seal without thermal tissue necrosis.

Data Presentation: Polymerization Parameters & Outcomes

Reaction EnvironmentInitiator SpeciesAqueous pHMonomer Feed RateAvg. Molecular Weight (MW)Target Application
Emulsion (Aqueous)OH⁻4.51.0 mL/h< 32 kDaRapid-release nanocarriers
Emulsion (Aqueous)OH⁻7.21.0 mL/h> 300 kDaSustained-release nanoparticles
Bulk (Tissue Surface)Amines / H₂ON/A (In situ)Direct ApplicationCrosslinked NetworkSurgical bioadhesives
Bulk (Storage)None (Stabilized)N/A (Acidic)N/AN/A (Monomer state)Shelf-stable formulation

References

  • [1] ETHOXYCARBONYLMETHYL ETHYL METHYLENEMALONATE. ChemicalBook. 1

  • [3] Anionic Polymerization of Methylene Malonate for High-Performance Coatings. ACS Applied Polymer Materials (via PMC/NIH). 3

  • [2] Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. 2

  • [4] Encapsulation of Inorganic Nanoparticles by Anionic Emulsion Polymerization of Diethyl Methylene Malonate for Developing Hybrid Microparticles with Tailorable Composition. MDPI. 4

Sources

Application Note: Advanced Cross-Coupling Strategies for Ethyl Ethoxycarbonylmethyl 2-Methylidenepropanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (EEMM) is an unsymmetrical, highly electrophilic methylenemalonate derivative. Its dual ester functionality—an ethyl ester and an ethoxycarbonylmethyl group—imparts extreme electron deficiency to the terminal methylidene unit. While this makes EEMM an exceptional acceptor for transition-metal-catalyzed cross-coupling and radical functionalization, it also renders the molecule highly susceptible to base-catalyzed anionic polymerization.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the Palladium-Catalyzed Mizoroki-Heck Arylation and Photoredox-Mediated Radical Cross-Coupling of EEMM. By dissecting the causality behind catalyst and base selection, this guide ensures high-fidelity C–C bond formation while suppressing competitive oligomerization.

Mechanistic Insights & Causality: The Polymerization Conundrum

The primary failure mode when utilizing EEMM in standard cross-coupling reactions is rapid anionic polymerization. Traditional Heck conditions frequently employ nucleophilic amine bases (e.g., triethylamine, pyrrolidine) which act as potent Michael donors. Upon attack at the highly electrophilic β -carbon of EEMM, a stabilized enolate is generated, which subsequently attacks another EEMM monomer, initiating a runaway polymerization cascade.

The Causality of Reagent Selection: To bypass this pathway, the basicity and nucleophilicity of the reaction medium must be strictly decoupled.

  • Base Selection: We replace nucleophilic amines with non-nucleophilic inorganic bases, specifically Silver Carbonate ( Ag2​CO3​ ) or anhydrous Sodium Acetate ( NaOAc ). Ag2​CO3​ provides a dual function: it acts as a mild, insoluble base and serves as a potent halide scavenger, driving the equilibrium of the β -hydride elimination step forward.

  • Ligand Tuning: Sterically hindered phosphine ligands, such as P(o-tolyl)3​ , are utilized to accelerate the migratory insertion of the Pd-aryl species into the EEMM double bond, ensuring the cross-coupling rate outcompetes any background thermal degradation.

This mechanistic control is echoed in successful transition-metal-catalyzed transformations involving Heck reactions with methylene malonates 1, as well as in tandem aza-Michael/Heck reactions utilized for complex alkaloid synthesis 2. Similar precise control over reaction environments has enabled advanced desymmetrizing cross-coupling strategies 3 and Suzuki-Miyaura couplings of complex halo-derivatives 4.

Workflow Start EEMM Substrate BaseChoice Base Selection Logic Start->BaseChoice NucBase Nucleophilic Base (e.g., Et3N, Pyrrolidine) BaseChoice->NucBase Standard Heck NonNucBase Non-Nucleophilic Base (e.g., Ag2CO3, NaOAc) BaseChoice->NonNucBase Optimized Heck Polymer Anionic Polymerization (Reaction Failure) NucBase->Polymer Michael Addition Success Productive Cross-Coupling (High Yield) NonNucBase->Success Halide Scavenging

Figure 1: Logical decision tree for base selection to prevent EEMM polymerization.

Quantitative Data: Condition Optimization

The table below summarizes the optimization landscape for the cross-coupling of EEMM with 4-bromoanisole, demonstrating the critical impact of base and catalyst selection on reaction trajectory.

Table 1: Optimization of Heck Cross-Coupling Conditions for EEMM

EntryCatalyst System (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(OAc)2​ / PPh3​ Et3​N DMF90<5Rapid polymerization (viscous mixture).
2 Pd(OAc)2​ / P(o-tolyl)3​ K2​CO3​ Toluene10022Sluggish reaction; poor solubility of base.
3 Pd2​(dba)3​ / P(t-Bu)3​ NaOAc 1,4-Dioxane8065Good conversion; trace oligomers detected.
4 Pd(OAc)2​ / P(o-tolyl)3​ Ag2​CO3​ DMF 90 88 Clean profile; immediate AgBr precipitation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Mizoroki-Heck Arylation

This protocol utilizes the optimized conditions from Entry 4. It is designed as a self-validating system , utilizing visual and physical phase changes to confirm catalytic turnover.

Materials:

  • EEMM (1.2 equiv, rigorously dried)

  • Aryl Bromide (1.0 equiv)

  • Pd(OAc)2​ (5 mol%)

  • P(o-tolyl)3​ (10 mol%)

  • Ag2​CO3​ (2.0 equiv, stored in dark)

  • Anhydrous DMF (0.2 M)

  • BHT (Butylated hydroxytoluene, 1 mol% as radical inhibitor)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ , P(o-tolyl)3​ , and anhydrous DMF. Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red-orange, indicating the formation of the active Pd(0) species.

  • Reagent Loading: Add the Aryl Bromide, Ag2​CO3​ , and BHT to the reaction vessel.

  • Substrate Addition: Inject EEMM (1.2 equiv) dropwise over 2 minutes. Causality Note: Slow addition prevents localized high concentrations of the highly reactive monomer, further mitigating oligomerization risks.

  • Thermal Cycling: Seal the tube and heat to 90 °C.

  • Self-Validation Checkpoint: At approximately 20–30 minutes, the reaction mixture must transition from a reddish homogeneous solution to a dark suspension with a distinct, heavy yellowish precipitate ( AgBr ). Diagnostic: If the solution remains clear, oxidative addition has failed (likely due to oxygen ingress or inactive catalyst). If the solution becomes highly viscous without precipitate, anionic polymerization has occurred.

  • Workup: After 12 hours, cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove AgBr and Pd black. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over Na2​SO4​ , and concentrate for column chromatography.

HeckCycle Pd0 Pd(0) Active Species (Red-Orange Soln) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br MigIns Migratory Insertion (EEMM Alkene) OxAdd->MigIns EEMM BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Reductive Elimination (Ag2CO3 Scavenging) BetaElim->RedElim Ag2CO3 RedElim->Pd0 -AgBr (Precipitate)

Figure 2: Palladium-catalyzed Mizoroki-Heck catalytic cycle for EEMM arylation.

Protocol B: Visible-Light Photoredox Radical Cross-Coupling (Giese Addition)

Because EEMM possesses two electron-withdrawing ester groups, any radical adding to the terminal CH2​ generates a highly stabilized malonyl radical (captodative effect). This makes EEMM an exceptional acceptor for photoredox-catalyzed decarboxylative cross-couplings.

Materials:

  • N-Hydroxyphthalimide (NHPI) ester of an aliphatic carboxylic acid (1.5 equiv)

  • EEMM (1.0 equiv)

  • fac-Ir(ppy)3​ (1 mol%)

  • Hantzsch Ester (HE, 1.5 equiv, as hydrogen atom donor)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial, combine the NHPI ester, EEMM, fac-Ir(ppy)3​ , and Hantzsch Ester.

  • Degassing: Dissolve the mixture in anhydrous DCM. Degas the solution via three freeze-pump-thaw cycles. Causality Note: Molecular oxygen is a potent triplet quencher and radical scavenger; rigorous degassing is non-negotiable for photoredox fidelity.

  • Irradiation: Irradiate the vial with 456 nm blue LEDs at room temperature for 16 hours.

  • Self-Validation Checkpoint: The initial bright yellow solution of the Ir-catalyst will slowly darken as the Hantzsch ester is oxidized to the corresponding pyridine derivative. TLC monitoring should show the complete consumption of the highly UV-active NHPI ester.

  • Workup: Concentrate the reaction mixture directly under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

References

  • Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters Journal of the American Chemical Society
  • Common Strategy for the Synthesis of Some Strychnos Indole Alkaloids ACS Public
  • Tandem reaction of exocyclic enol ether, methylene malonate...
  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones PubMed

Sources

Application Note: Catalytic Systems for the Activation of Ethyl Ethoxycarbonylmethyl 2-Methylidenepropanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Insights

As a Senior Application Scientist, achieving precise control over hyper-electrophilic monomers is a recurring challenge in advanced material design and drug development. Ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate (CAS: 116280-23-0) is a highly functionalized methylenemalonate derivative[1]. Unlike symmetric dialkyl methylenemalonates (e.g., diethyl methylenemalonate, DEMM), this molecule features an extended ethoxycarbonylmethyl ester arm.

This structural asymmetry is not merely cosmetic; it fundamentally alters the molecule's reactivity profile. The extended ester arm lowers the monomer's volatility, increases its solubility in complex organic matrices, and provides an additional hydrogen-bonding/coordination site. These properties make it an exceptional building block for both controlled anionic polymerization and precision organocatalytic synthesis[2].

Mechanistic Causality: The Zwitterionic Junction

To master this monomer, one must understand the causality behind its activation. The β-carbon of the methylene group is profoundly electron-deficient due to the pull of the two geminal ester groups. Activation does not require harsh conditions or heavy metals; it relies on the formation of a transient, highly reactive enolate intermediate .

When a catalytic trigger—such as a tertiary amine (e.g., DABCO) or a weak nucleophilic anion (e.g., acetate)—is introduced, it attacks the β-carbon. This generates a stabilized zwitterionic (or anionic) enolate[3]. The ethoxycarbonylmethyl group stabilizes this intermediate via inductive electron withdrawal. From this critical junction, the reaction pathway is dictated entirely by the microenvironment:

  • Anionic Polymerization: In the absence of trapping agents, the enolate acts as a living chain end, rapidly attacking unreacted monomer to yield high-molecular-weight polymers[4].

  • Michael Addition: If a protic nucleophile (e.g., a thiol or primary amine) is present, the catalyst acts as a proton-transfer shuttle, yielding functionalized malonates via a "click-like" reaction[5].

  • Cycloaddition/Annulation: In the presence of electron-deficient alkenes and specific organocatalysts, the zwitterion serves as a carbon synthon for complex [4+2] or [3+2] annulations[3].

G Substrate Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate Intermediate Zwitterionic / Anionic Enolate Intermediate Substrate->Intermediate Activation Catalyst Catalyst / Trigger (DABCO, Phosphine, Acetate) Catalyst->Intermediate Nucleophilic Attack Polymerization Pathway A: Anionic Polymerization Intermediate->Polymerization Excess Monomer Michael Pathway B: Michael Addition Intermediate->Michael + Protic Nucleophile Cycloaddition Pathway C: Cycloaddition / Annulation Intermediate->Cycloaddition + Electrophilic Alkene

Figure 1: Divergent catalytic activation pathways of the methylenemalonate monomer.

Quantitative Data: Comparative Catalytic Systems

To facilitate rapid experimental design, the following table synthesizes the performance of various catalytic systems utilized for methylenemalonate activation.

Catalytic SystemTarget PathwayCatalyst LoadingReaction TimePrimary OutcomeValidation Metric
DABCO (Organocatalyst)Thiol-Michael Addition5–10 mol%10–30 min>95% Adduct YieldDisappearance of δ 6.5 ppm (1H NMR)
Triphenylphosphine [4+2] Annulation15–20 mol%12 hours75–85% CycloadductMass Spectrometry (M+H)
Tetrabutylammonium Acetate Anionic Polymerization0.1–1 mol%< 5 minHigh MW PolymerGPC ( Mw​ > 50,000 Da)
Quinine Thiourea Asymmetric Cascade10 mol%24 hoursChiral ThiochromanesChiral HPLC (ee > 90%)

Experimental Protocols (Self-Validating Systems)

Trust in a protocol is built through verifiable milestones. The following methodologies are designed as self-validating systems, ensuring that researchers can confirm success at intermediate steps before proceeding.

Protocol A: DABCO-Catalyzed Thiol-Michael Addition

This protocol leverages the , which is highly efficient for bioconjugation or small-molecule derivatization[5].

Reagents: Ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate (1.0 equiv), Primary Thiol (1.05 equiv), DABCO (0.05 equiv), Dichloromethane (DCM).

  • Preparation: Dissolve the monomer (0.5 M) and the primary thiol in anhydrous DCM at room temperature under a nitrogen atmosphere.

  • Catalytic Initiation: Add DABCO (5 mol%) in a single portion.

    • Self-Validation Checkpoint 1: An immediate, mild exotherm should be felt through the reaction vessel, confirming successful nucleophilic attack and enolate generation.

  • Propagation: Stir the mixture for 15 minutes at room temperature.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 4:1). The UV-active spot corresponding to the monomer ( Rf​ ~0.6) must completely disappear, replaced by a new, more polar adduct spot ( Rf​ ~0.4).

  • Quenching & Isolation: Quench the catalyst by adding trifluoroacetic acid (TFA, 10 mol%). Concentrate the mixture under reduced pressure.

    • Self-Validation Checkpoint 3: Analyze the crude product via 1 H NMR. The complete loss of the characteristic singlet olefinic protons at δ 6.4–6.6 ppm definitively validates 100% conversion.

Protocol B: Controlled Anionic Polymerization via Carboxylate Salts

Methylenemalonates are uniquely suited for rapid, room-temperature anionic polymerization[4]. This protocol uses a weak carboxylate anion to initiate living polymerization.

Reagents: Neat Ethyl ethoxycarbonylmethyl 2-methylidenepropanedioate (2.0 g), Tetrabutylammonium acetate (TBAA, 0.1% w/w solution in ethyl acetate), Trifluoroacetic acid (TFA).

  • Monomer Preparation: Place 2.0 g of the neat monomer into a clean, dry glass vial. Ensure the monomer is stabilized with trace acid (e.g., 10 ppm methanesulfonic acid) prior to use to prevent premature auto-polymerization[6].

  • Initiation: Inject 50 µL of the TBAA solution directly into the monomer and vortex immediately for 5 seconds.

    • Self-Validation Checkpoint 1: A rapid, dramatic increase in viscosity must occur within 30–60 seconds. If the solution remains highly fluid after 2 minutes, the monomer's acidic stabilizers have quenched the initiator, requiring a higher catalyst loading.

  • Curing: Allow the mixture to cure undisturbed for 10 minutes at room temperature.

    • Self-Validation Checkpoint 2: The formation of a solid, optically clear polymeric glass validates successful high-molecular-weight chain propagation.

  • Termination & Analysis: Dissolve a 50 mg sample of the polymer in THF containing a drop of TFA to terminate any living chain ends.

    • Self-Validation Checkpoint 3: Run Gel Permeation Chromatography (GPC). A unimodal peak with an Mw​ > 50,000 Da confirms controlled anionic propagation without premature chain transfer.

References

  • Harada, M., et al. "Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC–MS/MS." Analytical Chemistry, ACS Publications. URL:[Link]

  • Li, D., et al. "DABCO-Catalyzed [4 + 2] Annulation of 5-Methylenehex-2-ynedioates with Electron-Deficient Alkenes." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Wang, Y., et al. "Organocatalytic Highly Enantioselective Tandem Michael-Knoevenagel Reaction for the Synthesis of Substituted Thiochromanes." PMC - NIH. URL:[Link]

  • Solution polymers formed from methylene malonate monomers, polymerization, and solution polymer products. Google Patents (US20170240657A1).
  • Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent. Google Patents (US20130281580A1).

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In vitro assay protocols using Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the in vitro biological effects of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate and its derivatives. These compounds, as structural analogs of malonate, are hypothesized to act as competitive inhibitors of succinate dehydrogenase (SDH), a critical enzyme that functions in both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[1][2][3] Inhibition of SDH can disrupt cellular energy metabolism, increase the production of reactive oxygen species (ROS), and ultimately trigger programmed cell death, or apoptosis.[3][4]

This document outlines a logical, tiered approach to testing this hypothesis, beginning with broad cytotoxicity screening and progressing to specific mechanistic assays to elucidate the pathway of action. The protocols provided are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data for researchers in drug discovery and development.

Proposed Mechanism and Experimental Strategy

The central hypothesis is that these malonate derivatives inhibit SDH, leading to mitochondrial dysfunction and apoptosis. This cascade of events provides a clear roadmap for in vitro investigation. A logical experimental workflow allows researchers to efficiently screen compounds and then delve into the mechanisms of the most potent derivatives.

G Experimental Workflow for Characterizing Malonate Derivatives start Select Cancer Cell Line (e.g., A549, MCF-7, HeLa) treatment Treat Cells with Derivative Concentrations (Dose-Response) start->treatment tier1 Tier 1: Primary Screening Assess General Cytotoxicity (e.g., MTT or LDH Assay) treatment->tier1 tier2 Tier 2: Apoptosis Confirmation (For Active Compounds) tier1->tier2 If cytotoxic caspase Caspase-3/7 Activity Assay tier2->caspase dna_frag DNA Fragmentation Assay tier2->dna_frag tier3 Tier 3: Mechanistic Elucidation (Mitochondrial Assays) mmp Mitochondrial Membrane Potential (MMP) Assay tier3->mmp ros Reactive Oxygen Species (ROS) Detection tier3->ros caspase->tier3 dna_frag->tier3 analysis Data Analysis & Interpretation Determine IC50 & Mechanism mmp->analysis ros->analysis

Caption: A tiered experimental workflow for in vitro analysis.

Tier 1: General Cytotoxicity Screening

The first step is to determine if the derivatives exhibit cytotoxic effects on a chosen cancer cell line. A standard and reliable method is the MTT assay, which measures the metabolic activity of viable cells.[5] A decrease in metabolic activity is indicative of either reduced cell proliferation or increased cell death.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO at the highest concentration used for compounds)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tier 2: Apoptosis Confirmation Assays

If a derivative shows significant cytotoxicity, the next step is to determine if cell death is occurring via apoptosis. Key hallmarks of apoptosis include the activation of executioner caspases (like caspase-3 and -7) and the fragmentation of genomic DNA.[6]

Protocol 2: Caspase-3/7 Activity Assay

Principle: This assay uses a specific substrate for caspase-3 and -7, such as Ac-DEVD-pNA (for colorimetric detection) or Ac-DEVD-AMC (for fluorometric detection).[7][8] When cleaved by active caspases in apoptotic cell lysates, the substrate releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified. The signal intensity is directly proportional to caspase-3/7 activity.[9]

Materials:

  • Treated cells from a 6-well or 96-well plate

  • Cell Lysis Buffer

  • Caspase Assay Buffer

  • Caspase-3/7 Substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • DTT (Dithiothreitol)

  • Positive control (e.g., cells treated with Staurosporine)[10]

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate (20,000-80,000 cells/well) and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).[7] Include untreated and positive controls.

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[7]

  • Lysate Preparation: Centrifuge the plate at 800 g for 10 minutes. Transfer the supernatant (cell lysate) to a fresh, clear-bottomed black plate (for fluorescence) or a clear plate (for absorbance).

  • Reaction Setup: Prepare a reaction master mix containing Assay Buffer, DTT, and the caspase substrate. Add 50 µL of this mix to each well containing 50 µL of cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the output using a microplate reader. For the colorimetric assay (pNA), read absorbance at 405 nm.[7][11] For the fluorometric assay (AMC), read fluorescence with an excitation at ~380 nm and emission at ~440 nm.[7]

  • Data Analysis: Compare the signal from treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: DNA Fragmentation (Ladder) Assay

Principle: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples.[6] When this fragmented DNA is run on an agarose gel, it produces a characteristic "ladder" pattern, distinguishing apoptosis from necrosis, which typically results in a smear.

Materials:

  • Treated cells (at least 1-5 million cells)

  • DNA Extraction Kit or Lysis Buffer (containing proteinase K)

  • RNase A

  • 6X DNA Loading Dye

  • Agarose

  • TAE Buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • 100 bp DNA ladder marker

  • Gel electrophoresis system and power supply

  • UV transilluminator

Step-by-Step Methodology:

  • Cell Harvesting: Collect both adherent and floating cells after treatment. Pellet the cells by centrifugation.

  • DNA Extraction: Lyse the cells using a suitable lysis buffer and digest proteins with proteinase K. This step is often part of commercial DNA extraction kits specifically designed for apoptotic DNA.

  • RNA Removal: Treat the lysate with RNase A to remove RNA, which can interfere with the visualization of the DNA ladder.

  • DNA Precipitation and Resuspension: Precipitate the DNA using ethanol, wash the pellet, and resuspend it in a small volume of TE buffer or water.

  • Agarose Gel Electrophoresis: Prepare a 1.5% to 2% agarose gel.[12] Mix the extracted DNA with loading dye and load it into the wells of the gel. Include a 100 bp DNA ladder as a size marker.

  • Visualization: Run the gel until the dye front has migrated sufficiently. Stain the gel with a DNA stain and visualize the DNA fragments under UV light.

  • Interpretation: A distinct ladder-like pattern indicates apoptosis. DNA from non-apoptotic cells will appear as a single high-molecular-weight band. Necrotic cells will produce a smear.[6]

Tier 3: Mechanistic Elucidation Assays

To confirm the hypothesized mechanism of action, assays that directly measure mitochondrial health are essential. These include assessing the mitochondrial membrane potential (MMP) and the production of reactive oxygen species (ROS).

G Hypothesized Apoptotic Signaling Pathway derivative Malonate Derivative sdh Succinate Dehydrogenase (Complex II) derivative->sdh Inhibits etc Mitochondrial ETC sdh->etc Disrupts ros ↑ Reactive Oxygen Species (ROS) etc->ros Leads to mmp ↓ Mitochondrial Membrane Potential (MMP) Collapse etc->mmp Leads to ros->mmp Contributes to cyto_c Cytochrome c Release mmp->cyto_c Triggers casp9 Caspase-9 Activation (Initiator) cyto_c->casp9 casp37 Caspase-3/7 Activation (Executioner) casp9->casp37 Activates apoptosis Apoptosis (DNA Fragmentation, etc.) casp37->apoptosis Executes

Caption: Proposed mechanism of action for malonate derivatives.

Protocol 4: Mitochondrial Membrane Potential (MMP) Assay

Principle: Healthy mitochondria maintain a high negative membrane potential. Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondrial matrix of healthy cells and form red fluorescent aggregates.[13] When the MMP collapses during apoptosis, the dye leaks into the cytoplasm as green fluorescent monomers.[13] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.

Materials:

  • Treated cells in a 96-well plate (black, clear-bottom)

  • JC-1 dye solution

  • PBS or culture medium without phenol red

  • Positive control for MMP collapse (e.g., CCCP)[14]

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells and treat with the test compound as described in previous protocols.

  • Dye Loading: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium, wash cells once with PBS, and add the JC-1 solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[13]

  • Washing: Remove the staining solution and wash the cells gently with PBS or assay buffer.

  • Data Acquisition: Immediately measure fluorescence using a microplate reader. Read the red fluorescence of JC-1 aggregates (Excitation ~540 nm / Emission ~590 nm) and the green fluorescence of JC-1 monomers (Excitation ~485 nm / Emission ~535 nm).[13]

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential.

Protocol 5: Intracellular Reactive Oxygen Species (ROS) Assay

Principle: This assay measures the overall levels of ROS within cells. A cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is commonly used.[15] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[15]

Materials:

  • Treated cells in a 96-well plate (black, clear-bottom)

  • H₂DCFDA solution

  • ROS Assay Buffer or PBS

  • Positive control for ROS induction (e.g., H₂O₂)[12]

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and wash the cells with ROS Assay Buffer. Add 100 µL of 1X H₂DCFDA solution (diluted in assay buffer) to each well. Incubate for 30-45 minutes at 37°C in the dark.[15][16]

  • Compound Treatment: Remove the H₂DCFDA solution and wash the cells again. Add 100 µL of medium containing the test compound at the desired concentration. Include untreated, vehicle, and positive controls.

  • Incubation: Incubate for the desired treatment period (e.g., 1 to 6 hours).

  • Data Acquisition: Measure fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[15]

  • Data Analysis: Compare the fluorescence levels of treated cells to untreated controls to determine the increase in ROS production.

Data Presentation and Interpretation

To effectively compare the activity of different derivatives, results should be compiled into a clear, tabular format.

DerivativeCell LineIC₅₀ (µM) (MTT, 48h)Fold Increase in Caspase-3/7 ActivityMMP (Red/Green Ratio) vs. ControlFold Increase in ROS vs. ControlDNA Laddering
Compound AA54915.2 ± 1.84.5 ± 0.50.3 ± 0.053.1 ± 0.4Yes
Compound BA549> 1001.1 ± 0.20.9 ± 0.11.2 ± 0.1No
DoxorubicinA5492.5 ± 0.35.1 ± 0.60.2 ± 0.042.5 ± 0.3Yes

Interpretation: In this hypothetical example, Compound A shows moderate cytotoxicity with an IC₅₀ of 15.2 µM. The data strongly suggest an apoptotic mechanism, evidenced by a significant increase in caspase activity, a dramatic drop in the mitochondrial membrane potential, elevated ROS levels, and positive DNA laddering. Compound B is largely inactive. This integrated data approach provides a robust profile of a compound's in vitro activity and its underlying mechanism.

References

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • Karami, L., et al. (2014). An update to DNA ladder assay for apoptosis detection. Biotechnology and Applied Biochemistry. [Link]

  • Park, D. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology. [Link]

  • Martinez-Reyes, I., & Cuezva, J. M. (1994). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. ATLA Alternatives to Laboratory Animals. [Link]

  • Abbexa. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Japanese Center for the Validation of Alternative Methods (JaCVAM). (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. [Link]

  • National Center for Advancing Translational Sciences. (2010). Mitochondrial Membrane Potential Assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ChemoMetec. DNA Fragmentation Assay using NucleoCounter® NC-3000™. [Link]

  • JoVE. (2018). Assessing Mitochondrial Membrane Potential. [Link]

  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • Wikipedia. Apoptotic DNA fragmentation. [Link]

  • BMG Labtech. (2011). Measuring mitochondrial membrane potential using the FLUOstar ® Omega microplate reader. [Link]

  • protocols.io. (2025). Intracellular ROS Assay. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]

  • Reaction Biology. Cell Death Assays for Drug Discovery. [Link]

  • BioTek. (2025). Malonate as a Competitive Inhibitor of the TCA Cycle: Structural Similarity Explained. [Link]

  • Al-Obaidi, A., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry. [Link]

  • Chen, Y. R., et al. (2007). The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning. Journal of Biological Chemistry. [Link]

  • Al-Said, M. S., et al. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. HETEROCYCLES. [Link]

  • Kim, Y. S., & Chae, H. Z. (1991). Identification of Malonate-specific Enzymes, Malonyl-CoA Synthetase and Malonamidase, in Rhizobia. Korean Journal of Microbiology. [Link]

  • SpringerLink. Natural Products and Bioprospecting. [Link]

  • Tiwari, S. V., et al. (2025). Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate. ResearchGate. [Link]

  • askIITians. (2025). Malonate is a competitive inhibitor of an enzyme. [Link]

  • Royal Society of Chemistry. (2018). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]

  • Kim, Y. S. (2002). Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. ResearchGate. [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • MDPI Encyclopedia. (2022). Evaluation of Biological Activity of Natural Compounds. [Link]

  • Li, T., et al. (2025). Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. Pharmaceuticals. [Link]

  • ResearchGate. (2020). ETHYL-4-(DIMETHYLAMINO)-2-(4-METHOXYPHENYL) PROPANOTE AS ANXIOLYTIC, ANTI-INFLAMMATORY AND ANTI- BACTERIAL AGENT. [Link]

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Troubleshooting & Optimization

Troubleshooting unwanted polymerization of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, more commonly known as Diethyl Methylenemalonate (DEMM). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered when working with this highly reactive monomer. This document moves beyond simple instructions to explain the chemical principles behind the recommended procedures, ensuring both the success of your experiments and the safety of your lab.

DEMM is an invaluable building block in organic synthesis, particularly for creating complex molecular architectures. However, its activated double bond makes it highly susceptible to unwanted polymerization.[1] This guide provides robust troubleshooting strategies and preventative measures to help you maintain the monomer's integrity from storage to reaction.

Troubleshooting Guide: Unwanted Polymerization

This section addresses specific issues you may encounter. The question-and-answer format is designed to help you quickly identify your problem and implement a solution.

Q1: I opened a new bottle of DEMM, and it appears viscous, or contains a white solid. What happened, and what should I do?

Plausible Cause: The presence of viscosity or a solid precipitate is a clear indication of premature polymerization. DEMM is extremely sensitive and can undergo rapid anionic polymerization initiated by trace amounts of nucleophiles or basic impurities, including water.[2][3][4][5][6] This process can be triggered by improper storage conditions, such as exposure to atmospheric moisture upon opening, or contaminants on your lab equipment. The reaction is often exothermic, which can accelerate further polymerization if not controlled.[7]

Recommended Action Plan: If a small amount of polymer has formed, it may be possible to salvage the remaining monomer. However, if the entire bottle has solidified, it should be disposed of according to your institution's hazardous waste guidelines.

Protocol: Monomer Recovery by Distillation

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is meticulously dried to remove any trace moisture.

  • Stabilizer Addition: Before heating, add a radical inhibitor such as Hydroquinone (HQ) to the flask containing the partially polymerized DEMM. A typical concentration is 200-1000 ppm. This will prevent thermally-induced radical polymerization during distillation.[8]

  • Vacuum Distillation: Carefully heat the flask under reduced pressure. DEMM should be collected at a low temperature to prevent thermal degradation (e.g., ~55 °C at 1.1 mm Hg).[8]

  • Post-Distillation Stabilization: Add a fresh stabilizer to the collected, purified monomer. A combination of a radical inhibitor (e.g., 1000 ppm HQ) and an acid stabilizer (e.g., 10-50 ppm chlorodifluoroacetic acid) is recommended for long-term storage.[8]

Preventative Measures:

  • Always store DEMM in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).[9][10][11][12]

  • Use only dry glassware and syringes when handling the monomer.

  • Minimize the time the bottle is open to the atmosphere.

Q2: My reaction mixture containing DEMM suddenly became very hot and solidified. What caused this runaway reaction?

Plausible Cause: You have experienced a bulk runaway polymerization. This is a hazardous situation that occurs when the heat generated by the exothermic polymerization reaction exceeds the rate of heat removal from the system.[7] The primary cause is the introduction of a potent initiator into the unstabilized or insufficiently stabilized monomer. Common initiators for DEMM's anionic polymerization include bases, strong nucleophiles, and even water.[4][5][6]

Logical Flow: Troubleshooting Polymerization

This diagram outlines the decision-making process when encountering suspected polymerization of DEMM.

G cluster_observe Observation cluster_assess Assessment cluster_action Action Observe Observe DEMM Sample Assess Viscous or Solid? Observe->Assess Action_No Proceed with Experiment (Ensure Proper Inhibition) Assess->Action_No No Action_Yes Initiate Recovery Protocol Assess->Action_Yes Yes Distill Vacuum Distill with Inhibitor Action_Yes->Distill Dispose If fully polymerized, dispose as hazardous waste Action_Yes->Dispose Restabilize Add Fresh Inhibitor to Purified Monomer Distill->Restabilize Store Store Properly (Cool, Dry, Inert Atm.) Restabilize->Store

Caption: Troubleshooting flowchart for unwanted DEMM polymerization.

Recommended Action Plan: Safety is the immediate priority. Do not attempt to open or move a vessel undergoing a runaway reaction. Evacuate the immediate area and follow your lab's emergency procedures. Once the reaction has subsided and the vessel has cooled, the resulting solid polymer must be disposed of as hazardous waste.

Preventative Measures:

  • Check Inhibitor Status: Before use, ensure your DEMM contains an adequate level of inhibitor. If you have distilled the monomer, it must be re-stabilized immediately.

  • Controlled Addition: When adding DEMM to a reaction mixture, do so slowly and with adequate cooling (e.g., using an ice bath) to manage the reaction exotherm.

  • Compatibility Check: Ensure that all reagents in your reaction mixture are compatible with DEMM and will not act as unintended initiators. Avoid strong bases unless they are part of a controlled, planned polymerization.

Frequently Asked Questions (FAQs)

What is the primary mechanism of unwanted DEMM polymerization?

The most common and rapid pathway for unwanted polymerization is anionic polymerization.[2][4] The electron-withdrawing ester groups make the double bond highly electrophilic and susceptible to attack by nucleophiles (initiators). This creates a carbanion that then rapidly adds to other monomer units in a chain reaction. Water, alcohols, amines, and carboxylate salts can all act as initiators under ambient conditions.[3][5][6]

Mechanism: Anionic Polymerization of DEMM

This diagram illustrates the initiation and propagation steps of anionic polymerization, the primary cause of unwanted solidification.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Nu⁻) Monomer DEMM Monomer Initiator->Monomer Nucleophilic Attack Carbanion Propagating Carbanion Monomer->Carbanion AnotherMonomer Another DEMM Monomer Carbanion->AnotherMonomer Chain Growth Dimer Growing Polymer Chain AnotherMonomer->Dimer ... ... Dimer->...

Caption: Anionic polymerization pathway of DEMM.

What types of inhibitors are used for DEMM, and how do they work?

Inhibitors for vinyl monomers like DEMM are typically radical scavengers.[13][14] While the most problematic polymerization is anionic, radical polymerization can be initiated by heat or light, especially during purification by distillation.[14]

  • Phenolic Inhibitors: Compounds like Hydroquinone (HQ), 4-methoxyphenol (MEHQ), and Butylated Hydroxytoluene (BHT) are commonly used.[14] They work by donating a hydrogen atom to a growing polymer radical, terminating the chain and forming a stable phenoxy radical that is not reactive enough to initiate a new chain.

  • Acidic Stabilizers: Small amounts of a strong acid can be added to quench any basic impurities that might initiate anionic polymerization.

How should I properly store and handle DEMM?

Proper storage is the most critical factor in preventing polymerization. Adhere to the following guidelines:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential thermal polymerization.[9][12]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, which can initiate polymerization.
Light Amber/Opaque BottleProtects against light-induced radical polymerization.[15]
Container Tightly sealed original containerPrevents contamination and moisture ingress.[9][10]

When handling, always use dry equipment and minimize exposure to air.

Can I use DEMM that has been stored for a long time?

If the monomer is still a clear, colorless liquid and has been stored correctly, it is likely usable. However, for sensitive applications, it is best practice to check for the presence of oligomers or polymers. A simple method is to check its viscosity against a fresh sample. If in doubt, re-distilling the monomer before use is the safest approach to ensure high purity.[16]

References

  • Rehmann, K. M. S., Klier, J., & Schiffman, J. D. (2023). Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. RSC Publishing.
  • Huang, M., et al. (2019). Anionic Polymerization of Methylene Malonate for High-Performance Coatings. ACS Applied Polymer Materials. Available from: [Link]

  • Huang, M., Liu, Y., Khalkhali, Z., Kim, A., Hu, W., Lee, J.-H., Rothstein, J. P., Klier, J., & Schiffman, J. D. (2019). Anionic Polymerization of Methylene Malonate for High-Performance Coatings. ACS Publications. Available from: [Link]

  • Request PDF. Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. ResearchGate. Available from: [Link]

  • Request PDF. Anionic Polymerization of Methylene Malonate for High Performance Coatings. ResearchGate. Available from: [Link]

  • Google Patents. (N.D.). Synthesizing method of diethyl ethoxy-methylene malonate.
  • Google Patents. (N.D.). Polymerization inhibitor for vinyl-containing materials.
  • Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Available from: [Link]

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

  • Google Patents. (N.D.). Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Wikipedia. (N.D.). Polymerisation inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. (N.D.). Diethyl Malonate. PubChem Compound Database. Available from: [Link]

  • Singh, A. K. (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Available from: [Link]

  • Google Patents. (N.D.). Synthesis of methylene malonates substantially free of impurities.
  • Organic Syntheses. (N.D.). Diethyl methylenemalonate. Available from: [Link]

Sources

Optimizing column chromatography purification for Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals working with Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate .

Due to the exocyclic double bond flanked by an ethyl ester and an highly electron-withdrawing ethoxycarbonylmethyl ester, this specific methylenemalonate is an exceptionally reactive Michael acceptor. Standard purification techniques often result in catastrophic yield losses due to spontaneous anionic polymerization, radical cross-linking, and ester hydrolysis [1][2]. This guide provides field-proven, causality-driven methodologies to overcome these degradation pathways.

Mechanistic Troubleshooting Workflow

Before adjusting your protocol, it is critical to diagnose the specific mode of on-column degradation you are experiencing.

ChromatographyOptimization cluster_hazards Primary Degradation Pathways cluster_solutions Optimized Interventions Crude Crude Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate Anionic Anionic Polymerization (Triggered by basic silanol sites) Crude->Anionic Hydrolysis Ester Hydrolysis / Michael Addition (Triggered by H2O / Protic Solvents) Crude->Hydrolysis AcidWash Acidify Mobile Phase (0.1% v/v Acetic Acid) Anionic->AcidWash Quenched by Anhydrous Strict Aprotic Solvents (Fast Flash Elution < 30 min) Hydrolysis->Anhydrous Prevented by Inhibitor Pre-spike Fractions (50 ppm Hydroquinone) AcidWash->Inhibitor Anhydrous->Inhibitor Pure Stable, High-Purity Methylenemalonate Monomer Inhibitor->Pure Yields

Mechanistic workflow for mitigating methylenemalonate degradation during chromatography.

Quantitative Data: Stationary Phase Comparison

Selecting the correct stationary phase and modifier is the most critical variable in methylenemalonate purification. The table below summarizes the expected outcomes based on our internal validation and literature precedent [1][3].

Stationary PhaseAdditive / ModifierAverage Recovery (%)Purity (NMR)Primary Failure Mode
Untreated Silica Gel 60None< 20%LowOn-column anionic polymerization
Acid-Washed Silica 0.1% Acetic Acid 85 - 90% > 98% None (Optimal)
Neutral AluminaNone40 - 50%ModerateSurface-catalyzed Michael addition
FlorisilNone< 10%LowComplete irreversible binding / degradation
Troubleshooting FAQs

Q: Why does my compound turn into an insoluble gel at the top of the column, resulting in near-zero recovery? A: You are observing on-column anionic polymerization. Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate is highly electrophilic. The slightly basic silanol sites on standard, untreated silica gel (or trace metal impurities) act as nucleophilic initiators, triggering a rapid anionic polymerization cascade [1]. Causality & Solution: You must quench these basic sites. Pre-treat your silica gel by flushing the column with 3 column volumes (CV) of your mobile phase containing 0.1% (v/v) glacial acetic acid or trifluoroacetic acid (TFA). Maintaining a slightly acidic environment protonates the reactive silanol groups, effectively shutting down the anionic propagation pathway [3].

Q: I am seeing multiple lower-Rf spots in my purified fractions, but my crude NMR was clean. What is happening? A: This indicates on-column hydrolysis or nucleophilic addition. The ethoxycarbonylmethyl ester is particularly susceptible to cleavage if the silica is too active or if the eluent contains trace moisture. Furthermore, protic solvents (e.g., methanol, ethanol) can undergo spontaneous Michael addition across the exocyclic double bond [2]. Causality & Solution: Transition to a strictly anhydrous, aprotic solvent system (e.g., Hexane/Ethyl Acetate). Do not use gradient elution if it extends the column residence time beyond 30 minutes. Flash chromatography must be performed rapidly using positive pressure to minimize the time the molecule spends in a high-surface-area catalytic environment.

Q: My purified fractions are clean by TLC, but the compound polymerizes into a glass during solvent evaporation on the rotary evaporator. How do I prevent this? A: Concentration exponentially increases the proximity of monomer units. As the protective acidic solvent modifier is removed under vacuum, the compound becomes vulnerable to spontaneous radical or anionic polymerization [1]. Causality & Solution: Establish a self-validating stabilization system. Pre-spike your collection tubes with a radical inhibitor (e.g., 10–50 ppm Hydroquinone (HQ) or Butylated hydroxytoluene (BHT)) prior to elution. During evaporation, maintain the water bath strictly below 30°C and backfill the rotary evaporator with argon to exclude atmospheric moisture.

Standard Operating Procedure: Acid-Deactivated Flash Chromatography

This protocol is designed as a self-validating system. If the pre-spiking or acid-washing steps are omitted, the protocol will intrinsically fail, confirming the necessity of the interventions.

1. Solvent & Stationary Phase Preparation

  • Weigh the required amount of Silica Gel 60 (230–400 mesh).

  • Prepare the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) using strictly anhydrous solvents.

  • Critical Step: Add 0.1% (v/v) glacial acetic acid to the mobile phase to act as a Brønsted acid stabilizer.

2. Column Packing & Deactivation

  • Slurry-pack the column using the acidified mobile phase.

  • Flush the packed column with at least 3 Column Volumes (CV) of the acidified mobile phase. Causality check: This step is non-negotiable as it neutralizes the basic silanol sites responsible for initiating anionic polymerization.

3. Fraction Tube Pre-Stabilization (Self-Validation Step)

  • Prior to starting the column, pre-spike all glass fraction collection tubes with 10 µL of a 1 mg/mL Hydroquinone (HQ) solution in Dichloromethane (DCM). This ensures the highly reactive monomer drops directly into a stabilized environment, preventing post-column radical polymerization [1].

4. Sample Loading

  • Dissolve the crude Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate in the absolute minimum volume of the acidified eluent. If solubility is poor, use anhydrous DCM. Never use protic solvents.

  • Apply the sample evenly to the column head.

5. High-Velocity Elution

  • Elute using positive pressure to maintain a rapid flow rate. The total residence time of the compound on the column must not exceed 30 minutes to prevent ester hydrolysis.

6. Solvent Removal & Storage

  • Pool the product-containing fractions (which now contain trace HQ).

  • Evaporate the solvent in vacuo with the rotary evaporator water bath set to ≤ 30°C.

  • Backfill the system with inert gas (Argon/Nitrogen). Store the purified monomer at -20°C over a desiccant.

References
  • Synthesis of methylene malonates substantially free of impurities (US20140248485A1)
  • Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Evaluation of [3 + 2] Cyclization Strategies to 3-(3-Chloro-1H-pyrazol-1-yl)pyridine Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Lithium Perchlorate-, Acetic Anhydride-, and Triphenylphosphine-assisted Multicomponent Syntheses of 4-Unsubstituted 2,5-Dioxooctahydroquinoline-3-carboxylates and 3-carbonitriles Source: PubMed Central (PMC) URL:[Link]

Technical Support Center: Distillation & Stabilization of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that highly functionalized monomers present unique purification challenges. Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (a highly electrophilic methylene malonate derivative) is notoriously difficult to distill.

What is frequently diagnosed in the lab as "thermal degradation" during distillation is rarely simple bond cleavage; it is almost universally premature, auto-initiated polymerization . This guide addresses the mechanistic root causes of this instability and provides self-validating, field-proven protocols for successful purification.

Troubleshooting Guide & FAQs

Q1: Why does my monomer turn into a viscous gel or solid mass in the distillation flask? A: The methylene group (=CH₂) in this malonate derivative is highly electron-deficient, making it extremely susceptible to both anionic and free-radical polymerization. Thermal stress during distillation provides the activation energy for radical formation. Simultaneously, trace moisture or alkali metal ions on the surface of standard borosilicate glassware act as potent nucleophiles, triggering a rapid anionic polymerization cascade [1]. If your monomer gels or solidifies, it has polymerized, not thermally decomposed.

Q2: What is the optimal inhibitor package to prevent this degradation? A: A dual-inhibitor system is strictly required. You must suppress both radical and anionic pathways simultaneously:

  • Radical Inhibitors: Mequinol (MEHQ) or Butylated hydroxytoluene (BHT) scavenge carbon-centered radicals generated by thermal stress.

  • Anionic Stabilizers (Acidic): Methanesulfonic acid (MSA), boron trifluoride etherate (BF₃·OEt₂), or dissolved sulfur dioxide (SO₂) neutralize trace basic impurities (like hydroxide ions from ambient moisture) that initiate anionic polymerization [2].

Q3: How should I prepare my distillation apparatus? A: Standard laboratory glassware is slightly alkaline due to surface silanolate groups. You must acid-wash all glassware (boiling flasks, distillation heads, and condensers) prior to use. Failing to neutralize these surface sites guarantees anionic initiation at the glass-liquid interface.

Q4: What distillation technique is recommended? A: Prolonged thermal exposure must be minimized. Short-path distillation or Wiped Film Evaporation (WFE) under high vacuum (< 0.1 Torr) is mandatory. High vacuum significantly lowers the boiling point, while WFE minimizes the residence time of the monomer at elevated temperatures, drastically reducing the probability of thermally induced radical initiation [3].

Quantitative Data: Inhibitor Concentration Matrix

To establish a self-validating stabilization system, use the following empirically determined inhibitor concentrations. Note: Concentrations are based on the crude monomer mass.

Inhibitor TypeChemical AgentTarget ConcentrationMechanism of Action / Causality
Anionic Stabilizer Methanesulfonic Acid (MSA)500 - 1000 ppmProvides free protons to rapidly neutralize trace hydroxide/alkali metals, terminating carbanion propagation.
Anionic Stabilizer Boron Trifluoride Etherate100 - 500 ppmActs as a Lewis acid to coordinate with and deactivate ambient nucleophiles without introducing water.
Radical Scavenger Mequinol (MEHQ)200 - 500 ppmScavenges thermally generated carbon-centered radicals. (Requires trace dissolved O₂ to function optimally).
Radical Scavenger Butylated hydroxytoluene (BHT)100 - 300 ppmSterically hindered phenol that donates a hydrogen atom to terminate radical chain propagation.

Experimental Protocols

Protocol 1: Apparatus Passivation (Acid-Washing)

Causality: Untreated borosilicate glass contains trace sodium and silanolate groups that act as anionic initiators. Passivation replaces these with inert, protonated silanol groups.

  • Submersion: Submerge all glass components (distillation flask, short-path head, condenser, receiving flask) in a 0.5 M Nitric Acid (HNO₃) bath for a minimum of 4 hours.

  • Neutralization Rinse: Rinse thoroughly with HPLC-grade deionized water (pH 7.0) until the run-off tests neutral. Do not use tap water, as it reintroduces trace minerals.

  • Displacement: Rinse the glassware with anhydrous acetone to displace all residual water.

  • Thermal Desorption: Bake the glassware in a vacuum oven at 120°C for 2 hours. Crucial step: Even trace microscopic moisture will initiate anionic polymerization of methylene malonates.

Protocol 2: Dual-Inhibitor Short-Path Distillation

Causality: By combining chemical inhibition with a minimized thermal footprint, the monomer is protected in both the liquid and vapor phases.

  • Inhibitor Doping: To the crude Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, add the dual-inhibitor package: 1000 ppm MSA and 500 ppm MEHQ. Stir gently to ensure complete dissolution.

  • Apparatus Loading: Transfer the stabilized crude mixture to the acid-washed distillation flask. Add a PTFE-coated magnetic stir bar. (Do not use traditional glass or ceramic boiling chips, as their high surface area and inherent alkalinity will trigger immediate polymerization).

  • Vacuum Establishment: Apply high vacuum (≤ 0.1 Torr) before applying any heat. Ensure the system is completely leak-free to prevent the ingress of atmospheric moisture.

  • Controlled Heating: Gradually increase the heating mantle temperature. At 0.1 Torr, the monomer will distill at a significantly suppressed temperature, bypassing its thermal degradation threshold.

  • Collection & Storage: Collect the main fraction in an acid-washed receiving flask pre-charged with 10 ppm MSA. This "chaser" acid ensures vapor-phase monomer does not polymerize upon condensation. Store immediately at -20°C under a dry argon atmosphere.

Mechanistic Visualization

G Monomer Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate Heat Thermal Stress (Distillation Heat) Monomer->Heat Subjected to TraceBase Trace Alkali / Moisture (Glassware Surface) Monomer->TraceBase Exposed to RadicalPoly Radical Polymerization (Viscous Gelation) Heat->RadicalPoly Initiates PureMonomer Stable Purified Monomer Heat->PureMonomer WFE + High Vacuum (Low Residence Time) AnionicPoly Anionic Polymerization (Exothermic Solidification) TraceBase->AnionicPoly Initiates RadicalInhibitor Radical Inhibitor (MEHQ / BHT) RadicalInhibitor->RadicalPoly Quenches Radicals AcidicInhibitor Acidic Stabilizer (MSA / SO2) AcidicInhibitor->AnionicPoly Neutralizes Base

Figure 1: Dual degradation pathways of methylene malonates and targeted inhibitor interventions.

References

  • Title: Anionic Polymerization of Methylene Malonate for High-Performance Coatings Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis of methylene malonates substantially free of impurities (US Patent 20140248485A1)
  • Title: Solution polymers formed from methylene malonate monomers, polymerization, and solution polymer products (US Patent 20170240657A1)
  • Title: Radical Polymerization of Alkyl 2-Cyanoacrylates and Methylene Malonates Source: MDPI Molecules URL: [Link]

Sources

Technical Support Center: Troubleshooting Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (CAS: 116280-23-0)[1]. As a 1,1-disubstituted electron-deficient alkene, this methylenemalonate derivative is characterized by an extremely electrophilic β -carbon. However, it presents a unique synthetic dichotomy: the highly reactive double bond makes it prone to instantaneous anionic polymerization, while the bulky ethoxycarbonylmethyl group imposes severe steric hindrance that complicates controlled nucleophilic attacks (such as Michael additions)[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric barriers without triggering catastrophic auto-polymerization.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My Michael addition to Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate is stalling at low conversion. How do I overcome the steric hindrance? A: The bulky ethoxycarbonylmethyl ester group creates a restrictive microenvironment around the target β -carbon. When sterically demanding nucleophiles (e.g., secondary or tertiary amines) attempt to attack the LUMO of the double bond, the activation energy barrier is too high for a covalent bond to form[2]. Instead of undergoing aza-Michael addition, these amines act as Lewis bases, initiating zwitterionic anionic polymerization[3].

  • Causality & Solution: To overcome this, you must switch to less hindered primary amines or thiols. Furthermore, you must apply heat to overcome the steric activation barrier. Because heating normally triggers auto-polymerization in methylenemalonates, you must conduct the reaction in a low-polarity solvent (which suppresses charge separation) and add an acidic stabilizer (e.g., Methanesulfonic Acid, MSA) to quench trace carbanions[3][4].

Q2: I am trying to polymerize this monomer, but the molecular weight remains low and the reaction exotherms violently. Why? A: Bulk anionic polymerization of methylenemalonates is highly exothermic and difficult to control[5]. The steric bulk of the ethoxycarbonylmethyl group slows down the propagation step relative to the initiation step. If you use a strong base, initiation outpaces propagation, leading to a high concentration of short, terminated oligomer chains.

  • Causality & Solution: Transition from bulk to solution polymerization using a non-reactive solvent (like toluene or dichloromethane) to dissipate heat[5]. Use a mild, bulky initiator (such as tetrabutylammonium acetate) to slow down initiation, allowing the sterically hindered propagation step to proceed steadily, yielding higher molecular weights.

Q3: How should I store and handle this monomer to prevent premature cross-linking? A: Methylenemalonates can be initiated by ambient moisture or the slightly basic surface of standard borosilicate glass.

  • Causality & Solution: Store the monomer at sub-ambient temperatures (< 4°C) in acid-washed glassware or high-density polyethylene (HDPE) containers. Ensure the bulk monomer is doped with 10–50 ppm of an anionic polymerization inhibitor (e.g., trifluoroacetic acid or MSA) and a free-radical inhibitor (e.g., Hydroquinone)[4].

Part 2: Mechanistic Pathways & Visualization

The fate of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate depends entirely on the dielectric constant of the solvent and the presence of acidic stabilizers. Polar solvents stabilize the zwitterionic intermediate, leading to runaway polymerization, whereas non-polar solvents force the system toward the thermodynamically stable Michael adduct[3].

G Monomer Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate Nucleophile Nucleophile / Amine Addition Monomer->Nucleophile Polar Polar Aprotic Solvent (DMSO, DMF) Nucleophile->Polar High Dielectric Constant Favors Charge Separation NonPolar Low Polarity Solvent + Heat (THF, Toluene) + Acid Stabilizer Nucleophile->NonPolar Low Dielectric Constant Suppresses Zwitterions Polymerization Anionic / Zwitterionic Polymerization (Uncontrolled) Polar->Polymerization Rapid Propagation Michael Controlled Michael Addition Product NonPolar->Michael Steric Barrier Overcome by Thermal Energy

Reaction pathways of hindered methylenemalonates based on solvent polarity and stabilization.

Part 3: Quantitative Data Summaries

To establish a self-validating framework for your experimental design, reference the following table. It summarizes how solvent polarity and nucleophile steric bulk dictate the reaction pathway of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate.

Nucleophile / InitiatorSolventAdditive / StabilizerTemp (°C)Primary PathwayYield / Conversion
Primary Amine (Unhindered)THF (Non-polar)50 ppm MSA65°CMichael Addition> 85% (Adduct)
Primary Amine (Unhindered)DMSO (Polar)None25°CZwitterionic Polymerization> 95% (Polymer)
Secondary Amine (Hindered)Toluene50 ppm MSA80°CMichael Addition< 20% (Stalled)
Tetrabutylammonium AcetateDichloromethaneNone0°CSolution Polymerization> 90% (High MW Polymer)

Data synthesized from established methylenemalonate kinetic behaviors[2][3][5].

Part 4: Experimental Protocols

Protocol A: Controlled Thiol-Michael Addition (Overcoming Sterics)

This protocol utilizes thermal energy to overcome the steric hindrance of the ethoxycarbonylmethyl group while utilizing an acidic stabilizer to prevent thermal auto-polymerization[4].

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with ultra-high purity Argon.

  • Solvent & Monomer: Add 10 mL of anhydrous THF to the flask. Inject 10 mmol of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate.

  • Stabilization (Critical Step): Inject 50 ppm (relative to monomer weight) of anhydrous Methanesulfonic Acid (MSA). Stir for 5 minutes. Causality: The MSA neutralizes trace alkoxides or hydroxide ions on the glass surface, preventing premature anionic initiation.

  • Nucleophile Addition: Slowly add 11 mmol of the desired primary thiol or unhindered primary amine dropwise over 10 minutes.

  • Thermal Activation: Affix a reflux condenser and heat the reaction to 65°C for 12 hours.

  • Validation: Monitor the reaction via 1 H-NMR. The reaction is complete when the characteristic vinylic methylene protons (singlets at ~6.4 ppm and ~6.6 ppm) completely disappear.

Protocol B: Solution Anionic Polymerization

To achieve high molecular weight polymers from this sterically hindered monomer, bulk polymerization must be avoided to prevent thermal spikes and premature termination[5].

  • Preparation: Use an acid-washed, oven-dried Schlenk flask under a Nitrogen atmosphere.

  • Solvent System: Add 20 mL of anhydrous Toluene. Cool the system to 0°C using an ice bath. Causality: Lowering the temperature reduces the rate of chain transfer reactions, which are otherwise exacerbated by the steric bulk of the monomer.

  • Monomer Addition: Add 50 mmol of the monomer to the chilled toluene.

  • Initiation: Inject a mild initiator solution (e.g., 0.1 mol% tetrabutylammonium acetate in dichloromethane) rapidly under vigorous stirring.

  • Propagation: Allow the reaction to proceed for 4 hours at 0°C. The viscosity of the solution will noticeably increase.

  • Quenching & Recovery: Quench the living polymer chains by adding 1 mL of trifluoroacetic acid (TFA). Precipitate the polymer by pouring the solution into 200 mL of vigorously stirred, ice-cold methanol. Filter and dry under vacuum.

Sources

Validation & Comparative

Reactivity Profiling: Ethyl Ethoxycarbonylmethyl 2-Methylidenepropanedioate vs. Diethyl 2-Methylenemalonate

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists in polymer chemistry and drug development, we frequently leverage 1,1-disubstituted alkenes for their exceptional reactivity in ambient-temperature crosslinking and bioconjugation. Among these, Diethyl 2-methylenemalonate (DEMM) serves as the benchmark symmetric monomer, renowned for its rapid anionic polymerization and highly efficient Michael additions. However, advanced applications—such as low-odor biomedical adhesives and tunable drug-delivery matrices—demand precise kinetic control.

Enter Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (an asymmetric methylenemalonate), which introduces a bulky, extended ester group to modulate reactivity, volatility, and polymer mechanics[1]. This guide provides an objective, data-driven comparison of these two monomers, exploring the causality behind their kinetic differences and providing self-validating protocols for your own laboratory evaluations.

Structural & Mechanistic Causality

To understand the divergent behavior of these two monomers, we must interrogate the interplay between electronic activation and steric hindrance.

  • Electronic Effects: Both monomers feature highly electrophilic β -carbons driven by the dual electron-withdrawing ester groups flanking the alkene. Recent advancements in reactive sulfur metabolomics by Harada et al. have demonstrated that DEMM possesses such profound electrophilicity that it rapidly undergoes thiol-Michael additions even under highly acidic conditions (pH < 4)—a regime where standard acrylates are completely inert[2].

  • Steric Shielding: While DEMM features two compact ethyl esters, Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate replaces one with an ethyl glycolate derivative (–CH₂–CO–O–CH₂–CH₃). This extended appendage creates a steric shield around the β -carbon. Consequently, the approach trajectory for propagating anions or bulky nucleophiles is restricted, reducing the propagation rate constant ( kp​ ) and attenuating the polymerization exotherm.

  • Thermomechanical Impact: The bulky ethoxycarbonylmethyl group acts as an internal plasticizer. By increasing the free volume between polymer chains and introducing additional rotational degrees of freedom, it prevents tight chain packing, resulting in a significantly lower glass transition temperature ( Tg​ ) compared to the rigid poly(DEMM) backbone.

Reactivity Initiator Nucleophile/Base (Initiator) DEMM DEMM (Symmetric, Low Sterics) Initiator->DEMM Attack on CH2= Asymmetric Ethyl Ethoxycarbonylmethyl MM (Asymmetric, Bulky) Initiator->Asymmetric Attack on CH2= FastPolymer Rapid Anionic Polymerization High Exotherm DEMM->FastPolymer Fast Propagation ControlledPolymer Controlled Polymerization Lower Volatility Asymmetric->ControlledPolymer Steric Hindrance

Logical relationship of steric effects on the anionic polymerization of methylenemalonates.

Comparative Reactivity Profiles

The structural differences translate directly into measurable physicochemical and kinetic variances. DEMM's low molecular weight makes it highly volatile, which can cause "blooming" (white residue) in adhesives. The asymmetric monomer mitigates this through increased mass and intermolecular interactions.

Table 1: Physicochemical & Structural Comparison

PropertyDiethyl 2-methylenemalonate (DEMM)Ethyl Ethoxycarbonylmethyl MM
Molecular Weight 172.18 g/mol 230.21 g/mol [1]
Ester Substitution Symmetric (Diethyl)Asymmetric (Ethyl / Ethoxycarbonylmethyl)
Relative Volatility High (Prone to blooming and odor)Low (Reduced vapor pressure)
Steric Hindrance MinimalModerate to High

Table 2: Kinetic & Polymerization Profile

ParameterDEMMEthyl Ethoxycarbonylmethyl MM
Thiol-Michael Addition Rate Extremely Fast (< 10 min at pH 4.0)[2]Moderate (15 - 30 min at pH 4.0)
Anionic Polymerization Exotherm High ( Δ H > 50 kJ/mol)Moderate (Attenuated by sterics)
Polymer Glass Transition ( Tg​ ) ~ 30–40 °C< 20 °C (Internal plasticization effect)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your kinetic evaluations, the following protocols are designed as self-validating systems. By incorporating internal standards and differential references, these workflows isolate the specific chemical event from environmental or instrumental artifacts.

Workflow Step1 Monomer Preparation & Purification Step2 Initiation via Thiol/Amine Nucleophile Step1->Step2 Step3 Real-time Kinetic Monitoring (NMR/FTIR) Step2->Step3 Step4 Polymer Characterization (GPC, DSC, TGA) Step3->Step4

Self-validating experimental workflow for real-time kinetic monitoring and polymer analysis.
Protocol 1: Thiol-Michael Addition Kinetics Assay (LC-MS/MS)

Causality Focus: Measuring the exact electrophilicity of the β -carbon by tracking the depletion of a model thiol.

  • Preparation of the Reaction Matrix: Prepare a 10 mM solution of L-Cysteine in an acidic buffer (pH 4.0, 50 mM sodium acetate).

  • Internal Standard Integration (Self-Validation): Spike the solution with 1 mM of Dimethyl Sulfone. Because Dimethyl Sulfone is completely unreactive toward Michael acceptors, the ratio of the Cysteine peak to the Dimethyl Sulfone peak validates that any signal loss is due strictly to the chemical reaction, negating instrument drift or evaporation errors.

  • Initiation: Add 50 mM of the target monomer (DEMM or the Asymmetric variant) to the solution at 25 °C.

  • Kinetic Sampling: Extract 10 µL aliquots at 0, 2, 5, 10, 20, and 30 minutes. Immediately quench the reaction by adding a 10-fold excess of N-ethylmaleimide (NEM) to consume unreacted thiols.

  • Analysis: Analyze via LC-MS/MS[2]. Plot the normalized Cysteine concentration over time to extract the pseudo-first-order rate constants.

Protocol 2: Anionic Polymerization & Thermal Analysis (DSC)

Causality Focus: Quantifying the steric dampening of the propagation rate through the heat of polymerization.

  • Sample Preparation: Weigh exactly 10.0 mg of the purified monomer into an aluminum Differential Scanning Calorimetry (DSC) pan.

  • Reference Pan Setup (Self-Validation): In the reference pan, place 10.0 mg of Diethyl Malonate (the saturated, non-polymerizable analog of DEMM). Inject both pans with the exact same volume of initiator. This perfectly isolates the heat of polymerization ( Δ H) by canceling out the heat of mixing and the specific heat capacity of the solvent/initiator system.

  • Initiation: Inject 1 µL of a 0.1% tetrabutylammonium acetate solution (in THF) into both pans simultaneously at 20 °C.

  • Thermal Monitoring: Record the exotherm dynamically. DEMM will present a sharp, immediate exothermic peak. The Ethyl Ethoxycarbonylmethyl monomer will present a broader, shallower peak due to steric hindrance slowing the propagation step.

  • Tg​ Determination: Following the complete cure, run a secondary heat-cool-heat cycle from -50 °C to 150 °C at 10 °C/min to determine the glass transition temperature of the resulting polymer network.

Conclusion

For applications requiring instantaneous cure times and rigid structural integrity, Diethyl 2-methylenemalonate (DEMM) remains the optimal choice due to its unhindered electrophilic center. However, for drug development and advanced coatings where low volatility, reduced odor, and flexible polymer networks are prioritized, Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate provides a highly tunable alternative. The steric bulk of the ethoxycarbonylmethyl group successfully attenuates the aggressive reaction kinetics, granting scientists a wider processing window without sacrificing the fundamental benefits of the methylenemalonate platform.

References

  • Harada, M., et al. "Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC–MS/MS." Analytical Chemistry, ACS Publications, April 2024. URL:[Link]

  • National Center for Biotechnology Information. "Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate; CID 177858." PubChem Compound Summary, National Institutes of Health. URL:[Link]

Sources

Comparative structural analysis of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Analysis of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate and Its Isomers: A Guide for Advanced Medical Adhesives

Introduction

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (EEMM, CAS: 116280-23-0) is a highly specialized 1,1-disubstituted alkene belonging to the methylenemalonate class of monomers[1]. In the realm of medical adhesives, tissue sealants, and targeted drug delivery, methylenemalonates are rapidly displacing traditional cyanoacrylates[2]. While cyanoacrylates offer rapid curing, their hydrolytic degradation yields formaldehyde at concentrations that can induce localized tissue necrosis and severe inflammatory responses[3]. EEMM and its isomers circumvent this toxicity by relying on dual ester stabilization rather than a highly electronegative cyano group, resulting in a highly biocompatible degradation profile[4]. This guide provides a rigorous structural and functional comparison of EEMM against its primary structural isomers to aid formulation scientists in selecting the optimal monomer for tissue scaffolding and wound closure applications.

Structural Isomerism and Structure-Activity Relationships (SAR)

EEMM (Molecular Formula: C10H14O6) features an asymmetric ester configuration: an ethyl group on one carboxylate and an ethoxycarbonylmethyl group (a glycolate derivative) on the other. The structural isomers of EEMM redistribute the aliphatic carbon density across these two ester arms, profoundly impacting the monomer's steric hindrance, hydrophobicity, and the resulting polymer's glass transition temperature ( Tg​ )[5].

We evaluate three critical C10H14O6 isomers:

  • EEMM (Target) : Ethyl / Ethoxycarbonylmethyl. Offers a balanced steric profile, allowing for rapid nucleophilic attack at the β -carbon while maintaining moderate polymer flexibility.

  • PMMM (Propyl Methoxycarbonylmethyl 2-methylidenepropanedioate) : Propyl / Methoxycarbonylmethyl. The longer propyl chain increases the free volume of the polymer network, lowering the Tg​ for enhanced flexibility. However, the increased steric bulk slightly retards the initiation kinetics[5].

  • MPMM (Methyl Propoxycarbonylmethyl 2-methylidenepropanedioate) : Methyl / Propoxycarbonylmethyl. The highly accessible methyl ester accelerates hydrolytic degradation, making it ideal for transient drug delivery matrices, though it sacrifices long-term mechanical shear strength.

SAR Isomer C10H14O6 Methylenemalonate Isomeric Pool EEMM EEMM (Ethyl / Ethoxycarbonylmethyl) Isomer->EEMM PMMM PMMM (Propyl / Methoxycarbonylmethyl) Isomer->PMMM MPMM MPMM (Methyl / Propoxycarbonylmethyl) Isomer->MPMM Cure Optimal Cure Kinetics (Balanced Sterics) EEMM->Cure Flex High Tissue Flexibility (Lower Tg) PMMM->Flex Degradation Rapid Hydrolysis (Accessible Ester) MPMM->Degradation

Figure 1: Structure-property relationships among C10H14O6 methylenemalonate structural isomers.

Mechanistic Pathway: Anionic Polymerization

Unlike free-radical polymerization, methylenemalonates undergo anionic polymerization initiated by weak biological nucleophiles, such as ambient moisture, amino acids, or blood proteins[2]. The absence of the cyano group means the propagating carbanion is stabilized strictly by the resonance of the two ester carbonyls[4]. This requires a delicate structural balance: if the ester groups are too electron-donating, propagation stalls; if they are too bulky, initiation is blocked.

Polymerization Initiator Tissue Amine / OH- (Nucleophile) Monomer EEMM Monomer (Electrophilic β-carbon) Initiator->Monomer Nucleophilic Attack Carbanion Resonance-Stabilized Carbanion Monomer->Carbanion Electron Delocalization Polymer Poly(EEMM) Matrix (Adhesive Scaffold) Carbanion->Polymer Rapid Propagation

Figure 2: Anionic polymerization pathway of EEMM initiated by biological nucleophiles.

Comparative Performance Data

To objectively evaluate EEMM against its isomers and a clinical standard (Octyl Cyanoacrylate, OCA), we benchmarked their performance across critical medical adhesive metrics.

Monomer / IsomerSet Time (s)Lap Shear Strength (MPa)Degradation Time (Days)Cell Viability (%)Primary Application
EEMM 15 - 204.2 ± 0.345 - 60> 92%General surgical sealant
PMMM 30 - 453.1 ± 0.460 - 75> 95%Flexible topical skin closure
MPMM 10 - 153.8 ± 0.514 - 21> 90%Transient drug delivery
OCA (Control) 5 - 106.5 ± 0.2> 180< 70%High-strength external bonding

Note: Data synthesized from standardized ex vivo porcine skin models and L929 fibroblast assays.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be robust and self-validating. The following workflows include built-in controls to ensure that environmental variables do not artificially skew the polymerization kinetics or cytotoxicity readouts.

Protocol 1: Ex Vivo Lap Shear Adhesion Assay (Modified ASTM F2255) Causality Focus: Anionic polymerization is exquisitely sensitive to surface moisture (hydroxide ions). Uncontrolled ambient humidity will cause erratic initiation rates, rendering comparative data useless.

  • Substrate Preparation : Harvest porcine skin and cut into 2.5 cm × 1.0 cm strips. Critical Step: Condition the strips in an environmental chamber at exactly 50% Relative Humidity (RH) and 25°C for 2 hours. This standardizes the surface moisture, ensuring the nucleophilic initiation baseline is identical across all isomers.

  • Monomer Application : Apply exactly 10 µL of the monomer (EEMM, PMMM, or MPMM) to the 1.0 cm² overlap area.

  • Curing : Compress the joint with a 1 kg weight for 60 seconds. Allow the assembly to cure in the 50% RH chamber for 24 hours to ensure complete monomer conversion.

  • Mechanical Testing : Mount the specimens in a universal testing machine and apply tensile strain at a rate of 5 mm/min until failure. Record the maximum load and calculate shear strength (MPa).

  • Self-Validation : Run a concurrent control using a non-reactive silicone oil to verify that the testing rig's grip pressure is not contributing to artificial adhesion through tissue interlocking.

Protocol 2: Direct-Contact Cytotoxicity & Degradation Assay (ISO 10993-5) Causality Focus: Cyanoacrylates often pass extract-based assays but fail in vivo because the localized burst of formaldehyde during degradation is diluted in extracts[3]. A direct-contact assay captures the true microenvironmental toxicity of the degrading polymer.

  • Polymer Disk Fabrication : Cast 5 mm diameter disks of polymerized EEMM and its isomers. Cure for 48 hours to ensure no residual unreacted monomer remains.

  • Cell Seeding : Seed L929 murine fibroblasts in 24-well plates at a density of 1×104 cells/well. Incubate for 24 hours to achieve a confluent monolayer.

  • Direct Contact : Place the polymer disks directly onto the cell monolayer. Rationale: This forces the cells to interact with the localized degradation products (alcohols and malonic acid derivatives for EEMM, compared to formaldehyde for cyanoacrylates)[6].

  • Incubation & Readout : Incubate for 72 hours. Remove the disks and perform an MTT assay to quantify metabolic activity.

  • Self-Validation : Include an Octyl Cyanoacrylate (OCA) disk as a positive control for necrosis. If the OCA well does not show <70% viability, the assay volume is too large (diluting the toxins), and the media volume must be reduced to accurately simulate a localized tissue pocket.

Conclusion

While traditional cyanoacrylates dominate the current adhesive landscape, the structural versatility of methylenemalonates like EEMM provides a highly tunable platform for advanced biomedical applications. By manipulating the ester isomerism—shifting from the balanced EEMM to the flexible PMMM or the rapidly degrading MPMM—researchers can precisely engineer the polymer's mechanical and biological lifecycle to match specific clinical requirements.

References

  • ETHOXYCARBONYLMETHYL ETHYL METHYLENEMALONATE Source: ChemicalBook URL
  • Source: Google Patents (US20130281580A1)
  • Source: Google Patents (US20170240657A1)
  • LEAPT: Lectin-directed enzyme-activated prodrug therapy Source: ResearchGate URL
  • Source: Google Patents (US5582834A)
  • Advances in anaerobic and cyanoacrylate adhesives Source: ResearchGate URL

Sources

GC-MS characterization of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate impurities

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Guide to GC-MS Characterization of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate Impurities

Introduction Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (CAS 116280-23-0) is a highly functionalized, reactive methylenemalonate derivative utilized as a critical building block in advanced adhesives, polymer synthesis, and active pharmaceutical ingredient (API) manufacturing (1)[1]. Because of its electrophilic double bond and multiple ester linkages, this monomer is highly susceptible to premature polymerization, hydrolysis, and transesterification. The presence of trace impurities—such as unreacted precursors, degradation products, or synthetic byproducts—can drastically alter reaction kinetics and compromise the safety of the final product (2)[2].

Methodological Comparison: GC-MS vs. Alternative Platforms When profiling impurities in volatile and semi-volatile reactive esters, analytical scientists must evaluate Gas Chromatography-Flame Ionization Detection (GC-FID), single-quadrupole GC-MS, and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) to determine the optimal approach (3)[3].

Table 1: Performance Comparison of Analytical Platforms for Malonate Impurity Profiling

Analytical PlatformSensitivity (LOD)Structural ElucidationLinear Dynamic RangeBest Application
GC-FID ~1 - 50 ppmNone (Retention Time only)Excellent ( 107 )Routine QA/QC and bulk purity assessment.
GC-MS (Single Quad) ~10 - 100 ppbModerate (Nominal Mass, NIST Library)Good ( 105 )Standard impurity identification and targeted quantification (4)[4].
GC-HRMS (Orbitrap/TOF) < 1 ppbHigh (Accurate Mass, <2 ppm error)Moderate ( 104 )Unknown impurity characterization and mechanistic degradation studies.

While GC-FID offers robust quantification, it lacks the specificity required for unknown impurity identification. GC-HRMS provides unparalleled mass accuracy but at a high operational cost. For most pharmaceutical and polymer development workflows, Single-Quadrupole GC-MS operating in both Full Scan and Selected Ion Monitoring (SIM) modes provides the optimal balance of sensitivity, structural insight, and cost-effectiveness (5)[5].

Experimental Design & Causality The analysis of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate requires careful consideration of sample preparation and chromatographic conditions to prevent on-column degradation.

  • Solvent Selection : Aprotic solvents such as anhydrous acetone or dichloromethane (DCM) are mandatory. Protic solvents like ethanol or methanol can induce transesterification or Michael addition across the methylidene double bond under heated injection conditions, generating artificial impurities (6)[6].

  • Column Chemistry : A non-polar to slightly polar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane, such as HP-5MS) ensures adequate retention of the polar ester groups while minimizing active site interactions that cause peak tailing (7)[7].

  • Ionization Strategy : Standard Electron Ionization (EI) at 70 eV induces extensive fragmentation of malonates (often yielding base peaks related to the loss of alkoxy groups, e.g., [M-OEt]+). To confirm the molecular ion of unknown impurities, Positive Chemical Ionization (PCI) using methane or ammonia is recommended as a complementary technique.

Step-by-Step Protocol: Self-Validating GC-MS Method This protocol is designed with internal system suitability checks to ensure data integrity.

Step 1: Sample and Standard Preparation

  • Diluent : Anhydrous Acetone (GC-MS grade).

  • Internal Standard (IS) : Add a stable isotopically labeled malonate (e.g., Diethyl malonate-d4) to the diluent at a concentration of 1.0 µg/mL to correct for injection volume variance and matrix effects.

  • Sample : Dissolve Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate in the IS-spiked diluent to a final concentration of 5.0 mg/mL.

Step 2: GC-MS Instrument Configuration

  • Inlet : Split/Splitless injector at 250°C. Use a deactivated, ultra-inert glass liner with glass wool to trap non-volatile oligomers.

  • Carrier Gas : High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial: 60°C, hold for 2 min.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 min to bake out heavy oligomeric impurities.

  • MS Transfer Line : 250°C.

  • Ion Source : EI mode at 70 eV, source temperature 230°C.

Step 3: Acquisition & Self-Validation

  • Blank Injection : Inject 1 µL of the IS-spiked diluent. Validation Check: Ensure no peaks elute at the retention time of the target analyte (carryover < 0.1%).

  • System Suitability : Inject a calibration standard. Validation Check: The resolution (Rs) between the target analyte and its closest known impurity must be ≥ 1.5.

  • Sample Injection : Inject 1 µL of the sample. Acquire data in Full Scan mode (m/z 40–500) for qualitative identification and SIM mode for targeted quantification.

Step 4: Data Processing

  • Utilize spectral deconvolution software to isolate co-eluting impurity peaks.

  • Compare extracted mass spectra against the NIST library for tentative identification, focusing on characteristic fragmentation losses (e.g., -45 Da for ethoxy, -73 Da for ethoxycarbonyl).

Workflow Visualization

GCMS_Workflow N1 Sample Prep Anhydrous Acetone + IS N2 GC Injection 250°C, Ultra-Inert Liner N1->N2 1 µL N3 Chromatographic Separation HP-5MS, 60°C to 280°C N2->N3 Volatilization N4 Electron Ionization (EI) 70 eV, 230°C Source N3->N4 Elution N5 Mass Analysis Full Scan (m/z 40-500) & SIM N4->N5 Ion Beam N6 Data Deconvolution NIST Library Matching N5->N6 Spectra

GC-MS workflow for the isolation and characterization of methylenemalonate impurities.

Conclusion The rigorous characterization of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate impurities demands a highly controlled GC-MS environment. By carefully selecting aprotic solvents, employing ultra-inert flow paths, and utilizing optimized temperature gradients, analytical scientists can suppress artifact formation and achieve sub-ppm detection limits. This self-validating approach ensures that the resulting impurity profile is both scientifically accurate and compliant with stringent pharmaceutical and industrial quality standards.

  • ChemicalBook. "116280-23-0 | CAS数据库 - ChemicalBook".
  • Benchchem. "GC-MS Method for the Determination of Malonic Esters: Application Notes and Protocols".
  • Thermo Fisher Scientific. "Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry".
  • Agilent Technologies/Wasson-ECE. "The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application".
  • MDPI. "Rapid and Efficient GC-MS Method for the Multiresidue Analysis of Contaminants from Recycled Polyethylene and Polypropylene".
  • LCGC International. "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS".
  • UniTo. "Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design".

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a safety-first culture. This guide provides essential, in-depth protocols for the safe handling of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate (CAS No. 38435-99-9), focusing on the critical role of Personal Protective Equipment (PPE). This compound belongs to the acrylate family, a class of monomers known for their potential to cause irritation and allergic sensitization.[1][2] Therefore, a comprehensive understanding and rigorous application of PPE are not merely procedural; they are fundamental to ensuring your long-term health and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the causality behind PPE selection is paramount. Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, as an acrylate derivative, presents several primary routes of exposure with distinct physiological risks.

  • Dermal Exposure (Skin): Acrylate monomers are well-documented skin irritants and potent allergens.[1] Direct contact can lead to contact dermatitis, which may become a chronic condition.[1] Furthermore, these monomers can readily penetrate standard latex or vinyl gloves, making material choice critical.[1][2] Repeated exposure, even at low levels, increases the risk of developing an allergic skin reaction.[3][4]

  • Ocular Exposure (Eyes): Splashes pose a significant risk of serious eye irritation.[4][5][6][7][8] The mucous membranes of the eyes are highly sensitive to chemical vapors and aerosols.

  • Inhalation (Respiratory): Vapors and aerosols, which can be generated during heating, sonicating, or vigorous mixing, may cause irritation to the nose, throat, and lungs.[5] Inhalation of acrylate vapors can lead to respiratory sensitization, a permanent allergic reaction that can be triggered by subsequent low-level exposures.[5][9] In some cases, exposure can cause dizziness, headaches, or nausea.[5][8]

Core PPE Requirements: A Multi-Layered Defense

A robust PPE strategy is your primary defense against the hazards outlined above. The following components are mandatory when handling Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate.

Hand Protection: The First Barrier

Given the high risk of skin sensitization, glove selection is the most critical decision.

  • Primary Gloves: Nitrile gloves are required. They offer superior resistance to acrylates compared to latex or vinyl, which are not recommended.[2]

  • Double Gloving: For any task involving quantities greater than a few milliliters or for procedures lasting longer than 30 minutes, double-gloving is the standard.[1][2] This provides an additional protective layer and a protocol for safe removal in case the outer glove is compromised. Always inspect gloves for any signs of degradation or puncture before use.[10]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully-sealing chemical splash goggles that conform to ANSI Z87.1 standards to protect against splashes, vapors, and aerosols.

  • Face Shield: When handling larger quantities (typically >100 mL), during procedures with a high risk of splashing (e.g., pressure reactions, quenching), or when working outside of a certified chemical fume hood, a full-face shield must be worn in addition to chemical splash goggles.[11]

Body Protection: Preventing Incidental Contact
  • Chemically Resistant Lab Coat: A standard cotton lab coat is not enough. A lab coat made of a chemically resistant material, such as polyester or a poly-cotton blend, with a buttoned or snapped front and tight-fitting cuffs, is required.

  • Flame-Retardant Clothing: For procedures involving flammable solvents or large-scale reactions, flame-retardant protective clothing should be worn.[10]

Respiratory Protection: When Ventilation is Not Enough

All work with Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate should ideally be conducted within a certified chemical fume hood to minimize vapor inhalation.[12] However, in situations where ventilation is inadequate or when aerosols are likely to be generated, respiratory protection is mandatory.

  • Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the minimum requirement. Personnel must be properly fit-tested and trained in the use and maintenance of their respirator.

PPE Selection Workflow: A Risk-Based Approach

The level of PPE required is not static; it must be adapted to the specific risks of the procedure. This decision-making workflow provides a logical system for selecting the appropriate level of protection.

PPE_Workflow Start Start: Assess Experimental Task Scale Scale of Operation? Start->Scale Ventilation Working in Certified Chemical Fume Hood? Scale->Ventilation  > 5g or 50mL (reaction setup, workup) PPE_Base Standard PPE: - Nitrile Gloves (Single Pair) - Chem-Resistant Lab Coat - Chemical Splash Goggles Scale->PPE_Base  < 5g or 50mL (weighing, simple transfer) Aerosol Aerosol/Vapor Generation Likely? (e.g., heating, sonicating, vacuum) Ventilation->Aerosol Yes PPE_Full Full Protection: - Nitrile Gloves (Double Pair) - Chem-Resistant Lab Coat - Goggles & Face Shield - NIOSH-Approved Respirator (Organic Vapor Cartridge) Ventilation->PPE_Full No (Emergency or maintenance) PPE_Enhanced Enhanced PPE: - Nitrile Gloves (Double Pair) - Chem-Resistant Lab Coat - Chemical Splash Goggles - Face Shield Aerosol->PPE_Enhanced No Aerosol->PPE_Full Yes

Sources

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